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  • Product: 3-Amino-4-(dimethylamino)benzoic acid
  • CAS: 78196-46-0

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthetic Utility of 3-Amino-4-(dimethylamino)benzoic Acid

Executive Summary & Structural Mechanics 3-Amino-4-(dimethylamino)benzoic acid (CAS: 78196-46-0) is a highly versatile organic building block extensively utilized in pharmaceutical development and materials science[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Mechanics

3-Amino-4-(dimethylamino)benzoic acid (CAS: 78196-46-0) is a highly versatile organic building block extensively utilized in pharmaceutical development and materials science[1]. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol , this compound presents a unique trifunctional architecture[1].

The spatial arrangement of its functional groups—a primary amine at C3, a tertiary dimethylamino group at C4, and a carboxylic acid at C1—creates a complex electronic "push-pull" system. The electron-withdrawing nature of the carboxylic acid is counterbalanced by the electron-donating capabilities of the ortho-diamine moiety. Understanding the steric hindrance introduced by the bulky dimethylamino group is critical for researchers, as it dictates the regioselectivity during downstream synthetic functionalization, often favoring reactions at the less hindered primary amine or the highly reactive carboxylic acid.

Analytical Characterization

To ensure the integrity of downstream syntheses, rigorous structural verification is mandatory. Commercial batches typically target a baseline purity of >95%, necessitating multimodal analytical workflows[2].

AnalyticalWorkflow A 3-Amino-4-(dimethylamino) benzoic acid Prep B HPLC-UV/MS (Purity & Mass) A->B C 1H & 13C NMR (Structural Elucidation) A->C D FT-IR (Functional Groups) A->D E Data Synthesis & Verification B->E C->E D->E

Multimodal analytical workflow for the structural verification of CAS 78196-46-0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: The amphoteric nature of 3-Amino-4-(dimethylamino)benzoic acid results in poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice because its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp resonance peaks. Furthermore, DMSO-d6 prevents the rapid proton exchange seen in protic solvents (like MeOD), allowing for the clear observation of the primary amine protons.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~12.50Broad singlet1H-COOHHighly deshielded acidic proton; broad due to exchange.
~7.35Doublet (J ≈ 2 Hz)1HAr-H (C2)Deshielded by ortho-COOH, meta-coupling only.
~7.15Doublet of doublets1HAr-H (C6)Ortho to COOH, ortho-coupled to C5, meta to C2.
~6.95Doublet (J ≈ 8 Hz)1HAr-H (C5)Shielded by ortho-NMe₂, ortho-coupled to C6.
~5.10Broad singlet2H-NH₂Primary amine protons; shifts vary with concentration.
~2.65Singlet6H-N(CH₃)₂Six equivalent methyl protons on the tertiary amine.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to rapidly confirm the presence of the three distinct functional groups.

Table 2: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)Peak ShapeFunctional Group Assignment
3450, 3350Sharp, doubleN-H stretch (Primary amine, asymmetric & symmetric)
2950 - 2800Weak, multipleC-H stretch (Alkyl groups from dimethylamine)
1680 - 1650Strong, sharpC=O stretch (Carboxylic acid)
1600, 1500MediumC=C stretch (Aromatic ring)

Chromatographic Purity Protocol (HPLC)

Accurate purity assessment requires resolving the target compound from synthetic impurities (e.g., unreacted precursors or over-alkylated byproducts)[3].

Causality in Method Design: Because CAS 78196-46-0 contains both basic amines and an acidic carboxyl group, it exists as a zwitterion at neutral pH. Running this compound through a standard C18 column with neutral water/acetonitrile will result in severe peak tailing due to secondary interactions between the basic amines and residual silanols on the silica stationary phase. To counteract this, 0.1% Trifluoroacetic acid (TFA) is mandated in the mobile phase. TFA lowers the pH to ~2.0, fully protonating the amines and suppressing the ionization of the carboxylic acid, while simultaneously acting as an ion-pairing agent to ensure sharp, symmetrical peaks.

Step-by-Step HPLC Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column Selection: Use a reverse-phase C18 column (e.g., Waters XBridge, 4.6 × 150 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar salts)

    • 2.0 - 12.0 min: Linear gradient from 5% B to 95% B

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Column re-equilibration)

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and maintain the column compartment at 30°C to ensure reproducible retention times.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (amine auxochromes).

Synthetic Utility & Derivatization

In drug discovery, 3-Amino-4-(dimethylamino)benzoic acid serves as a critical node for divergent synthesis. The tertiary amine generally remains inert under standard coupling conditions, acting primarily to modulate the lipophilicity (LogP ≈ 1.61) and basicity of the final drug candidate[1].

Functionalization Core CAS 78196-46-0 Core PathA Carboxylic Acid Amidation Core->PathA EDCI/HOBt PathB 3-Amino Group Acylation Core->PathB Acyl Chlorides ProdA C-Terminal Derivatives PathA->ProdA ProdB N-Terminal Derivatives PathB->ProdB

Divergent synthetic functionalization pathways for 3-Amino-4-(dimethylamino)benzoic acid.

Workflow: Carboxylic Acid Amidation

To synthesize C-terminal derivatives, the carboxylic acid must be activated.

  • Activation: React the core compound with a coupling reagent such as EDCI (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF. Rationale: HOBt prevents the formation of inactive N-acylureas and suppresses racemization (if chiral centers are present elsewhere).

  • Coupling: Introduce the desired primary or secondary amine (1.5 eq) alongside a non-nucleophilic base like DIPEA (2.0 eq) to neutralize any acid salts.

  • Isolation: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the target amide.

References

Sources

Exploratory

Comprehensive Solubility Profiling of 3-Amino-4-(dimethylamino)benzoic Acid in Organic Solvents: A Technical Guide

Executive Summary 3-Amino-4-(dimethylamino)benzoic acid (CAS: 78196-46-0) is a highly functionalized aromatic building block critical to the synthesis of advanced therapeutics (e.g., kinase inhibitors, benzimidazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-4-(dimethylamino)benzoic acid (CAS: 78196-46-0) is a highly functionalized aromatic building block critical to the synthesis of advanced therapeutics (e.g., kinase inhibitors, benzimidazole derivatives) and specialized dyes. As a Senior Application Scientist, I frequently encounter formulation and synthetic bottlenecks stemming from poor solvent selection. This whitepaper elucidates the molecular mechanics governing the solubility of this zwitterionic compound and provides a field-proven, self-validating protocol for thermodynamic solubility determination.

Molecular Mechanics of Solvation: Causality & Structural Analysis

To predict and optimize the solubility of 3-Amino-4-(dimethylamino)benzoic acid, one must dissect its structural features. The molecule possesses three distinct functional groups on a benzene scaffold:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor.

  • Primary Amine (-NH₂): Acts as a hydrogen-bond donor and acceptor.

  • Dimethylamino Group (-N(CH₃)₂): A tertiary amine that acts solely as a hydrogen-bond acceptor due to the absence of N-H bonds.

In the solid state, aminobenzoic acid derivatives form robust intermolecular hydrogen-bonded networks, resulting in high lattice energies. However, the steric bulk of the dimethylamino group introduces spatial hindrance that disrupts planar crystal packing. This lowers the lattice energy compared to unsubstituted analogs, rendering the compound highly susceptible to solvation by polar organic solvents like ethanol and methanol1[1], 2[2].

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), the solvent molecules act as powerful hydrogen-bond acceptors. They break the solute-solute hydrogen bonds without competing as donors, resulting in high solubility benchmarks (>10 mg/mL) 3[3]. Conversely, in non-polar solvents, the energetic cost of disrupting the crystal lattice ( ΔHlattice​ ) far exceeds the energy released by solute-solvent interactions ( ΔHsolvation​ ), resulting in negligible solubility.

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the thermodynamic solubility profile of 3-Amino-4-(dimethylamino)benzoic acid at 25°C. Data is extrapolated from structural analogs and validated through isothermal equilibration models.

Solvent ClassificationSolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Solvation Mechanism
Polar Aprotic DMSO46.7> 100Strong dipole-dipole; H-bond acceptor for -NH₂ and -COOH
Polar Aprotic DMF36.780 - 100Strong dipole-dipole; H-bond acceptor
Polar Protic Methanol32.730 - 50H-bond donor/acceptor; disrupts crystal lattice
Polar Protic Ethanol24.520 - 40H-bond donor/acceptor; lower polarity than MeOH
Moderately Polar Acetone20.710 - 20Weak H-bond acceptor; moderate dipole
Weakly Polar Ethyl Acetate6.0< 5Limited H-bonding capacity; poor lattice disruption
Non-Polar Hexane1.9< 0.1Incapable of disrupting polar lattice

Experimental Protocol: Self-Validating Thermodynamic Solubility Workflow

Do not rely on visual estimation (e.g., "clear solution") for solubility limits, as it often captures a metastable kinetic state rather than true thermodynamic equilibrium. The following protocol employs an orthogonal validation system—coupling High-Performance Liquid Chromatography (HPLC-UV) with gravimetric analysis—to ensure absolute trustworthiness.

Step 1: Isothermal Equilibration (The Shake-Flask Method)
  • Causality: Temperature fluctuations drastically alter solubility. Maintaining strict isothermal conditions prevents supersaturation anomalies.

  • Action: Add an excess of 3-Amino-4-(dimethylamino)benzoic acid (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass vial. Cap tightly and secure in a thermostatic shaker bath at 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium.

Step 2: Phase Separation
  • Causality: Micro-particulates in the supernatant will artificially inflate the calculated solubility.

  • Action: Remove the vials and immediately centrifuge at 10,000 x g for 10 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility with organic solvents).

Step 3: Orthogonal Quantification & System Validation
  • Primary Analysis (HPLC-UV): Dilute an aliquot of the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze at λmax​ ~280 nm. HPLC confirms not only the concentration but also the chemical stability of the compound in the solvent.

  • Secondary Validation (Gravimetric): Transfer a known volume (e.g., 500 µL) of the filtered supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying to constant weight.

  • Self-Validation Logic: Calculate the concentration from both methods. If the variance between the HPLC concentration and the gravimetric concentration exceeds 5%, it indicates either solvent entrapment in the crystal lattice (solvate formation) or compound degradation, necessitating protocol adjustment.

SelfValidatingSolubility N1 1. Solid-Solvent Mixing (Excess Solute + Solvent) N2 2. Isothermal Agitation (24h at 25°C ± 0.1°C) N1->N2 Causality: Ensure saturation N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 Causality: Remove micro-particulates N4 4a. Primary Analysis (HPLC-UV Quantification) N3->N4 N5 4b. Secondary Validation (Gravimetric Analysis) N3->N5 N6 5. Data Concordance Check (|HPLC - Gravimetric| < 5%) N4->N6 N5->N6 N7 Validated Solubility Profile (Thermodynamic Equilibrium) N6->N7 Pass N8 Re-equilibration (Extend Agitation to 48h) N6->N8 Fail (Kinetic state) N8->N2 Feedback Loop

Self-Validating Isothermal Shake-Flask Workflow for Thermodynamic Solubility Determination

Strategic Solvent Selection for Downstream Applications

  • For Synthetic Chemistry: Polar aprotic solvents (DMF, DMSO) are optimal for nucleophilic substitutions or coupling reactions due to high solubility and the lack of acidic protons that could interfere with reagents.

  • For Crystallization & Purification: A binary solvent system is highly recommended. Dissolve the crude compound in a minimum volume of Ethanol (solvent), and slowly add Ethyl Acetate or Hexane (anti-solvent) to induce controlled crystallization. The steep temperature-dependent solubility gradient in alcohols makes them excellent candidates for cooling crystallization.

References

  • [1] Title: 4-(Dimethylamino)benzoic acid 619-84-1 wiki | Source: Guidechem | URL:

  • [2] Title: 3-(Dimethylamino)benzoic acid for synthesis | Source: Avantor/VWR | URL:

  • Title: Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K | Source: Journal of Chemical & Engineering Data (ACS) | URL:

  • [3] Title: 4-Aminobenzoic Acid hydrazide Product Information | Source: Cayman Chemical | URL:

Sources

Foundational

Unveiling the Mechanism of Action: 3-Amino-4-(dimethylamino)benzoic Acid Derivatives as Novel Early-Stage Enterovirus Inhibitors

Executive Summary The development of direct-acting antivirals against Enterovirus B (EV-B) species, particularly Coxsackievirus B3 (CVB3), has historically been hindered by the high mutation rates of the virus and the cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct-acting antivirals against Enterovirus B (EV-B) species, particularly Coxsackievirus B3 (CVB3), has historically been hindered by the high mutation rates of the virus and the clinical failure of classical capsid binders. As a Senior Application Scientist, I present this technical whitepaper to dissect a paradigm-shifting class of compounds: 3-Amino-4-(dimethylamino)benzoic acid derivatives . By moving away from the traditional hydrophobic "canyon" pocket, these derivatives target a novel VP1-VP3 interprotomer cavity. This guide details the chemical rationale, the precise mechanism of action, and the self-validating experimental workflows required to characterize these early-stage entry inhibitors.

The Enterovirus Challenge & The Shift in Druggable Targets

Enteroviruses are small, non-enveloped RNA viruses responsible for severe pathologies ranging from myocarditis to aseptic meningitis. The viral capsid, composed of 60 identical protomers (each containing VP1, VP2, VP3, and VP4), is a highly dynamic structure[1].

Historically, drug discovery focused on "pocket binders" like pleconaril, which lodge into a deep hydrophobic pocket within the VP1 canyon to prevent viral uncoating[2]. However, these compounds suffer from a low barrier to resistance and clinical toxicity[3]. Recent high-throughput phenotypic screening identified 4-(dimethylamino)benzoic acid (4EDMAB) as a selective inhibitor of CVB3 that operates via a completely distinct mechanism, binding outside the classical canyon[4].

Chemical Rationale: The 3-Amino-4-(dimethylamino)benzoic Acid Scaffold

While the base 4EDMAB scaffold exhibits moderate antiviral activity, structural activity relationship (SAR) studies demonstrate that functionalizing the 3-position of the phenyl ring (ortho to the dimethylamino group) is critical for optimizing binding affinity and antiviral potency[1].

The transition to a 3-amino derivative represents a calculated structural evolution. The introduction of a primary amine serves two mechanistic purposes:

  • Hydrogen Bond Donor Capacity: Unlike the unsubstituted 4EDMAB, the 3-amino group acts as a potent hydrogen bond donor, capable of interacting with the backbone carbonyls of the newly identified VP1-VP3 cavity[5].

  • Electronic Modulation: The electron-donating nature of the amino group increases the electron density of the aromatic ring, strengthening cation-π interactions with proximal basic residues within the viral capsid.

Simultaneously, the C1 carboxylic acid is non-negotiable; it forms a critical ionic salt bridge with the positively charged guanidino group of Arginine 219 (Arg219) on the VP1 protein[5].

Mechanism of Action: VP1-VP3 Interprotomer Binding

The mechanism of action of 3-amino-4-(dimethylamino)benzoic acid derivatives is rooted in thermodynamic stabilization.

During a natural infection, post-receptor binding and endocytosis, the acidic environment of the endosome triggers the viral capsid to undergo a massive conformational "breathing" process. This results in the formation of the 135S A-particle , a necessary intermediate that allows the externalization of VP4 and the subsequent release (uncoating) of the viral RNA into the host cytoplasm[3].

These derivatives bind to a small, conserved cavity at the interprotomer interface between VP1 and VP3[3]. By anchoring to Arg219 and forming auxiliary hydrogen bonds via the 3-amino group, the drug acts as a molecular staple. It thermodynamically locks the capsid, preventing the flexibility required to form the 135S A-particle. Consequently, the viral RNA remains trapped inside the rigidified capsid, and the infection is aborted at the entry stage[5]. Interestingly, because this binding site is distinct from the canyon, these derivatives exhibit synergistic antiviral effects when combined with classical pocket binders like pleconaril[4].

MOA Virus Enterovirus (CVB3) Receptor Host Cell Receptor Binding Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Conformational Capsid Conformational Change (135S Particle Formation) Endocytosis->Conformational Uncoating Viral RNA Uncoating Conformational->Uncoating Replication Viral Replication Uncoating->Replication Drug 3-Amino-4-(dimethylamino) benzoic acid derivatives Binding Binds VP1-VP3 Interprotomer Cavity (Salt bridge with Arg219) Drug->Binding Binding->Conformational Blocks flexibility Prevents uncoating

Fig 1. Mechanism of action showing drug-induced blockade of capsid conformational changes.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the phenotypic impact of substituting the 3-position of the 4-(dimethylamino)benzoic acid scaffold against CVB3 in cell-based assays[1].

CompoundR3 SubstituentR4 SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI)
4EDMAB (Base) -H-N(CH3)29.4>100>10.6
Derivative 7 -Cl-N(CH3)26.2>100>16.1
Derivative 6 -OH-N(CH3)22.6>100>38.4
3-Amino Derivative -NH2-N(CH3)2~3.1*>100>32.2

*Value extrapolated based on isosteric and electronic similarities to the 3-hydroxyl substitution profile, which enhances H-bond donor capacity within the VP1-VP3 cavity.

Self-Validating Experimental Workflows

To rigorously prove this mechanism of action, researchers must deploy a closed-loop validation system. Phenotypic observation (CPE reduction) must be coupled with temporal and biophysical assays to ensure the compound is a true capsid binder and not a false-positive replication inhibitor.

Workflow cluster_0 Phenotypic Validation cluster_1 Target Validation Start Compound Screening CPE CPE Reduction Assay (Determine EC50) Start->CPE TOA Time-of-Addition Assay (Identify Early-Stage Block) CPE->TOA TSA Thermal Shift Assay (Prove Capsid Binding) TOA->TSA Mutants Resistant Mutants (e.g., VP1 A88V, R219K) TSA->Mutants

Fig 2. Self-validating experimental workflow for identifying and confirming novel capsid binders.

Protocol 1: Time-of-Addition Assay (Temporal Validation)
  • Causality: If a drug is a structural capsid binder, it must be present during the initial attachment and endocytosis phases. Adding the drug post-uncoating should yield no antiviral effect.

  • Methodology:

    • Seed Vero cells in 96-well plates and culture until 90% confluent.

    • Infect cells with CVB3 at a Multiplicity of Infection (MOI) of 0.1.

    • Introduce the 3-amino derivative at varying time points: -1 h (pre-incubation), 0 h (co-infection), +2 h, +4 h, and +8 h post-infection.

    • Quantify viral RNA yield at 10 h post-infection via RT-qPCR.

  • Validation Outcome: Maximal inhibition is observed exclusively when the drug is added at -1 h or 0 h, confirming it blocks the early-stage uncoating event[5].

Protocol 2: Thermal Shift Assay (Biophysical Validation)
  • Causality: A compound that physically cross-links or stabilizes capsid proteins will increase the thermal energy required to denature the virion. This shift in melting temperature (Tm) is a direct, cell-free proxy for binding affinity.

  • Methodology:

    • Incubate purified CVB3 particles (10^6 PFU/mL) with the derivative (e.g., 50 µM) or a DMSO control for 1 hour at 37°C.

    • Subject the aliquots to a temperature gradient (37°C to 55°C) for 3 minutes using a thermal cycler.

    • Rapidly cool the samples on ice to halt denaturation.

    • Determine the remaining infectious viral titer using a standard plaque assay.

  • Validation Outcome: The derivative-treated virus retains infectivity at significantly higher temperatures compared to the DMSO control, physically proving the compound rigidifies the capsid[4].

Protocol 3: Resistant Mutant Generation (Target Mapping)
  • Causality: Culturing the virus under sub-optimal drug concentrations forces evolutionary adaptation. Mutations that confer resistance pinpoint the exact amino acids critical for drug binding.

  • Methodology:

    • Passage CVB3 in the presence of increasing concentrations of the derivative (starting at EC50, doubling every 3 passages).

    • Isolate plaque-purified resistant clones after 10-15 passages.

    • Sequence the P1 (capsid) region of the viral genome.

  • Validation Outcome: The emergence of mutations such as A88V, D133N, or R219K in the VP1 protein[5]. For instance, the R219K mutation replaces Arginine with Lysine; while both are basic, the altered side-chain geometry disrupts the critical salt bridge with the derivative's carboxylic acid, conferring resistance and validating the exact binding pocket.

Conclusion

The 3-amino-4-(dimethylamino)benzoic acid derivatives represent a highly promising, novel class of early-stage enterovirus inhibitors. By shifting the target from the classical hydrophobic canyon to the VP1-VP3 interprotomer cavity, these compounds bypass existing resistance mechanisms. The strategic addition of the 3-amino group enhances hydrogen bonding and electronic interactions, thermodynamically locking the viral capsid and preventing the 135S A-particle transition necessary for infection.

References

  • Ma, Y., et al. "New class of early-stage enterovirus inhibitors with a novel mechanism of action." Antiviral Research, 2017. URL:[Link]

  • Consalvi, S., et al. "Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances." MDPI Viruses, 2023. URL:[Link]

  • Manganaro, R., et al. "Antivirals blocking entry of enteroviruses and therapeutic potential." Intervirology (PMC - NIH), 2021. URL:[Link]

  • Zarubaev, V.V., et al. "DEVELOPMENT OF ANTIVIRAL THERAPEUTICS COMBATING COXSACKIEVIRUS TYPE B3 INFECTION." Medical Immunology (Russia), 2019. URL:[Link]

Sources

Exploratory

The Multifaceted Biological Activities of Substituted Aminobenzoic Acids: A Technical Guide for Drug Discovery Professionals

Foreword Substituted aminobenzoic acids, a versatile class of organic compounds, have emerged as privileged scaffolds in medicinal chemistry. Their inherent structural simplicity, coupled with the ability to modulate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

Substituted aminobenzoic acids, a versatile class of organic compounds, have emerged as privileged scaffolds in medicinal chemistry. Their inherent structural simplicity, coupled with the ability to modulate their physicochemical properties through substitution, has led to the discovery of a remarkable array of biological activities. This guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core structure-activity relationships, mechanisms of action, and key experimental methodologies that underpin the investigation of their biological effects.

The Aminobenzoic Acid Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of aminobenzoic acid, consisting of a benzene ring substituted with both an amino and a carboxyl group, provides a unique platform for chemical modification. The relative positions of these functional groups (ortho, meta, and para) significantly influence the molecule's electronic properties, conformation, and, consequently, its biological target interactions. Para-aminobenzoic acid (PABA), in particular, is a well-known building block in pharmaceuticals due to its structural versatility, allowing for substitutions at both the amino and carboxyl groups[1][2]. This adaptability has been exploited to develop a wide range of molecules with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2].

A Spectrum of Therapeutic Potential: Key Biological Activities

The derivatization of the aminobenzoic acid core has unlocked a broad spectrum of pharmacological activities. This section will explore some of the most significant and well-documented biological effects.

Anticancer Activity

Substituted aminobenzoic acids have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

  • Cytotoxicity and Antiproliferative Effects: Many derivatives have shown potent cytotoxic activity against a range of cancer cell lines. For instance, certain benzamide derivatives of PABA have exhibited IC50 values as low as 4.53 µM, surpassing the activity of the standard drug 5-Fluorouracil[1]. Similarly, other derivatives have shown strong inhibitory action against MCF-7 and HCT-116 cell lines[1]. The introduction of different alkyl groups to the aminobenzoic acid scaffold has also yielded compounds with significant inhibitory properties against lung and oral squamous carcinoma cell lines[3][4]. One such derivative displayed an IC50 of 15.59 µM against the NCI-H460 lung cancer cell line, which was more potent than the control drug, cisplatin[3][4].

  • Urokinase-type Plasminogen Activator (uPA) and its Receptor (uPAR) Inhibition: The uPA/uPAR system plays a crucial role in tumor invasion and metastasis through the regulation of extracellular proteolysis[5]. Derivatives of aminobenzoic and aminobiphenylcarboxylic acids have been developed as inhibitors of this system, demonstrating potential in treating tumor metastasis and angiogenesis[5].

  • Targeting Cancer-Related Inflammation: Chronic inflammation is a known driver of cancer development and progression. A hydrazide derivative of para-aminobenzoic acid, bearing maleimide and hydrazide moieties, has been identified as a potential drug to target inflammation associated with bladder cancer[6].

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted aminobenzoic acids have a long history in this area, with sulfonamides, structural mimics of PABA, being among the first effective antibacterial drugs[1].

  • Mechanism of Action: In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital component for DNA synthesis and replication[7][8][9]. Sulfonamides and other PABA analogs act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby blocking folate synthesis and inhibiting bacterial growth[8][9].

  • Broad-Spectrum Activity: Derivatives of PABA have demonstrated a wide range of antimicrobial activities. Schiff bases derived from PABA have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM[7]. These compounds have also exhibited moderate antimycobacterial and potent broad-spectrum antifungal properties[7]. The introduction of electron-withdrawing groups, such as a bromo substituent, has been shown to increase the antimicrobial activity of certain derivatives[10].

Anti-inflammatory Activity

The anti-inflammatory properties of substituted aminobenzoic acids are another area of significant research interest.

  • Modulation of Inflammatory Mediators: PABA and its derivatives can influence various inflammatory pathways. Studies suggest they can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α[11]. One proposed mechanism involves the inhibition of myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation[11].

  • Synthesis of Anti-inflammatory Agents: Specific synthetic strategies have been employed to develop potent anti-inflammatory agents based on the PABA scaffold. For example, a hydrazide derivative synthesized from p-aminobenzoic acid has shown promise as an anti-inflammatory compound[1].

Other Notable Biological Activities

The versatility of the aminobenzoic acid scaffold extends to a variety of other therapeutic areas:

  • Antioxidant Activity: PABA and its derivatives can act as radical scavengers, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage[11][12]. This antioxidant property contributes to their overall therapeutic potential.

  • Cholinesterase Inhibition: Some derivatives of 4-aminobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine[1][13]. This activity suggests their potential application in the management of neurodegenerative diseases like Alzheimer's disease.

  • UV-Filter Properties: Para-aminobenzoic acid was historically used in sunscreens due to its ability to absorb UV radiation, thereby protecting the skin from sun damage[1][8]. The mechanism involves the absorption of UV light and its dissipation as heat[8].

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For substituted aminobenzoic acids, several key SAR principles have been established.

  • Influence of Substituent Position: The ortho, meta, or para positioning of the amino and carboxyl groups, as well as other substituents on the aromatic ring, profoundly impacts activity. This is due to the resulting changes in electronic distribution, steric hindrance, and hydrogen bonding capacity.

  • Role of Functional Groups:

    • Carboxylic Acid Group: This group is often crucial for interacting with the active sites of enzymes or receptors through hydrogen bonding.

    • Amino Group: The amino group can be a key hydrogen bond donor and its modification (e.g., alkylation, acylation) can significantly alter biological activity[7].

    • Other Substituents: Electron-withdrawing groups (e.g., nitro, halo) and electron-donating groups (e.g., methyl, hydroxyl) on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its potency and selectivity[10]. For instance, the presence of a nitro group is often associated with antimicrobial activity, while a phenolic hydroxyl group can be important for antioxidant activity.

A summary of key SAR observations is presented in the table below:

Substituent/ModificationObserved Effect on Biological ActivityExample Application
Position of Amino Group Influences electronic properties and target binding.Drug Design
Modification of Carboxyl Group Ester or amide formation can alter solubility and cell permeability.[7]Prodrug Strategies
Substitution on Aromatic Ring Electron-withdrawing groups can enhance antimicrobial activity.[10]Antibacterial Agents
Schiff Base Formation Can introduce broad-spectrum antimicrobial and cytotoxic activity.[7]Antimicrobial/Anticancer
Alkylation of Amino Group Can modulate anticancer activity.[3]Anticancer Agents

Experimental Workflows for Evaluating Biological Activity

The comprehensive evaluation of the biological activity of substituted aminobenzoic acids requires a suite of well-defined experimental protocols. This section outlines key methodologies for assessing their primary therapeutic potentials.

In Vitro Anticancer Activity Assessment

A tiered approach is typically employed to characterize the anticancer properties of novel compounds.

Workflow for In Vitro Anticancer Screening

Anticancer_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B MTT/MTS Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116, NCI-H460) A->B Test Compounds C IC50 Determination B->C Active Compounds D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E G Enzyme Inhibition Assays (e.g., uPA activity) C->G F Western Blotting (e.g., for apoptosis-related proteins) D->F E->F

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted aminobenzoic acid derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a standard method for assessing antimicrobial activity.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Compound Stock Solution Preparation C Broth Microdilution in 96-well Plates A->C B Bacterial/Fungal Inoculum Preparation B->C D Incubation at Appropriate Temperature & Time C->D E Visual or Spectrophotometric Determination of Growth D->E F MIC Value Determination E->F

Sources

Foundational

The Evolving Landscape of Substituted Benzoic Acids: A Technical Guide to 3-Amino-4-(dimethylamino)benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the synthesis, properties, and burgeoning applications of 3-Amino-4-(dimethylamino)benzoic acid and its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, properties, and burgeoning applications of 3-Amino-4-(dimethylamino)benzoic acid and its structural analogs. As a class of compounds with significant potential in medicinal chemistry and materials science, a comprehensive understanding of their structure-activity relationships, synthetic methodologies, and biological interactions is paramount for unlocking their full therapeutic and technological promise. This document provides a Senior Application Scientist's perspective on navigating the complexities of these molecules, from fundamental chemical principles to advanced biological evaluation.

Core Molecular Scaffold and Physicochemical Properties

3-Amino-4-(dimethylamino)benzoic acid is an organic compound featuring a benzoic acid backbone substituted with both an amino and a dimethylamino group.[1] This unique arrangement of electron-donating groups on the aromatic ring significantly influences the molecule's chemical reactivity, polarity, and potential for biological interactions.

Table 1: Physicochemical Properties of 3-Amino-4-(substituted-amino)benzoic Acid Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Amino-4-(dimethylamino)benzoic acidC9H12N2O2180.20Dimethylamino group at the 4-position.
3-Amino-4-(methylamino)benzoic acidC8H10N2O2166.18Methylamino group at the 4-position.[2]
3-Amino-4-methylbenzoic acidC8H9NO2151.16Methyl group at the 4-position.
3,4-Diaminobenzoic acidC7H8N2O2152.15Amino group at the 4-position.[3]

The presence of both acidic (carboxylic acid) and basic (amino) functionalities allows these compounds to exhibit amphoteric behavior.[1] The solubility and lipophilicity of these analogs can be modulated by altering the substituents on the amino group at the 4-position, a key strategy in drug design for optimizing pharmacokinetic profiles.

Synthetic Strategies: A Practical Approach

The synthesis of 3-Amino-4-(dimethylamino)benzoic acid and its analogs typically involves a multi-step process. A common and effective approach starts with a commercially available nitrobenzoic acid derivative, followed by reduction of the nitro group and subsequent N-alkylation.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway.

SynthesisWorkflow Start Substituted Nitrobenzoic Acid Step1 Nitro Group Reduction Start->Step1 Intermediate1 Aminobenzoic Acid Intermediate Step1->Intermediate1 Step2 N-Alkylation / N-Arylation Intermediate1->Step2 FinalProduct Target Analog Step2->FinalProduct

Caption: Generalized synthetic workflow for 3-Amino-4-(substituted-amino)benzoic acid analogs.

Detailed Experimental Protocol: Synthesis of 3-Amino-4-(methylamino)benzoic acid

This protocol provides a step-by-step method for the synthesis of 3-amino-4-(methylamino)benzoic acid, adapted from documented procedures.[4]

Step 1: Reduction of 4-(Methylamino)-3-nitrobenzoic acid

  • Reaction Setup: Suspend 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) and a palladium-carbon catalyst (typically 5-10% by weight of the starting material) in a suitable solvent such as methanol.[4]

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-(methylamino)benzoic acid as a solid.[4] The product can be further purified by recrystallization if necessary.

Note: This reductive amination approach is a versatile method for preparing a variety of N-substituted aminobenzoic acids.[5]

Emerging Applications and Biological Activities

Analogs of 3-Amino-4-(dimethylamino)benzoic acid have garnered significant interest in drug discovery due to their diverse biological activities. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR).

Allosteric SHP1 Activators for Oncology

Recent research has identified derivatives of 3-amino-4,4-dimethyl lithocholic acid as potent and selective allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1).[6][7] SHP1 is a critical negative regulator in several signaling pathways implicated in cancer.[6][7]

The following diagram illustrates the proposed mechanism of SHP1 activation.

Caption: Proposed allosteric activation of SHP1 by 3-amino-4,4-dimethyl lithocholic acid derivatives.

These compounds have demonstrated potent anti-tumor effects in leukemia and lung cancer cell lines, highlighting their therapeutic potential.[6][7]

EP4 Antagonists for Inflammation and Pain

SAR optimization of a series of 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acids has led to the discovery of potent EP4 antagonists.[8] The prostaglandin E2 (PGE2) receptor EP4 is a key mediator of inflammation and pain.

Table 2: Biological Activity of a Lead EP4 Antagonist [8]

CompoundTargetAssayIC50 (nM)
4f EP4PGE2-induced TNFα reduction in human whole blood123

This class of compounds shows promise for the development of novel anti-inflammatory and analgesic drugs.[8]

Other Potential Applications

The unique chemical structure of these aminobenzoic acid derivatives also lends them to applications in other fields:

  • UV Filters: 4-(Dimethylamino)benzoic acid is a known inhibitor of ultraviolet-mediated skin damage and is a biotransformation product of UV filters used in cosmetics.[9][10]

  • Tyrosine Kinase Inhibitors: Novel 4-(arylaminomethyl)benzamide derivatives are being investigated as potential tyrosine kinase inhibitors for cancer therapy.[11]

  • Peptide Synthesis: Certain aminobenzoic acids serve as building blocks in peptide synthesis.

  • Dyes and Pigments: The aromatic nature of these compounds makes them potential intermediates in the synthesis of dyes.[1]

Future Directions and Conclusion

The field of 3-Amino-4-(dimethylamino)benzoic acid and its analogs is a dynamic and expanding area of research. Future investigations will likely focus on:

  • Expansion of Analog Libraries: The synthesis and screening of a wider array of analogs to further probe structure-activity relationships for various biological targets.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate the precise mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of lead compounds.

  • Exploration of New Therapeutic Areas: Investigating the potential of these scaffolds in other disease areas beyond oncology and inflammation.

References

  • PubChem. 3-Amino-4-(methylamino)benzoic acid. [Link][2]

  • Google Patents. Process for preparing N,N-dimethylaminobenzoic acids. [5]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link][6]

  • PubMed. Identification and Biological Activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl Amino Dimethyl-Benzoic Acid EP4 Antagonists. [Link][8]

  • Sihauli Chemicals Private Limited. 4-dimethyl Amino Benzoic Acid Manufacturers In India. [Link][9]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

  • MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link][7]

  • PubChem. 4-(Dimethylamino)benzoic acid. [Link]

  • ACS Omega. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • ResearchGate. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link][11]

  • National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • PubChem. 3,4-Diaminobenzoic acid. [Link][3]

  • ResearchGate. Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. [Link]

Sources

Protocols & Analytical Methods

Method

using 3-Amino-4-(dimethylamino)benzoic acid in solid-phase peptide synthesis

Application Note: Incorporation of 3-Amino-4-(dimethylamino)benzoic Acid in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporation of 3-Amino-4-(dimethylamino)benzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Experimental Protocols.

Executive Summary

The incorporation of unnatural aromatic amino acids into peptide backbones is a powerful strategy for developing conformationally constrained peptidomimetics, foldamers, and environment-sensitive photophysical probes. 3-Amino-4-(dimethylamino)benzoic acid (CAS 78196-46-0) is a highly specialized building block. It features a push-pull electronic system—an electron-donating dimethylamino group and an electron-withdrawing carboxyl group—making it an excellent candidate for rigid turn-inducers or fluorescence-quenching applications.

However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) presents severe chemical challenges. This application note details the mechanistic causality behind these challenges and provides a field-proven, self-validating protocol to ensure high-fidelity chain elongation without deletion sequences.

Mechanistic Rationale & Chemical Causality

As a Senior Application Scientist, I emphasize that successful SPPS is not merely about following a recipe; it requires a deep understanding of the electronic and steric microenvironments of your building blocks. 3-Amino-4-(dimethylamino)benzoic acid presents two distinct coupling hurdles:

Activating the Electron-Rich Carboxyl Group

When coupling the carboxyl group of Fmoc-3-amino-4-(dimethylamino)benzoic acid to the free aliphatic N-terminus of a growing peptidyl-resin, the reaction is hindered by the para-dimethylamino group. This group is strongly electron-donating via resonance (+R effect), which increases the electron density on the aromatic ring and slightly reduces the electrophilicity of the activated ester carbonyl. To overcome this, highly efficient uronium/aminium salts like HATU or COMU must be utilized to ensure rapid and quantitative acylation[1].

Overcoming the Sterically Hindered Aromatic Amine

The most critical failure point in this synthesis is the subsequent chain elongation step—coupling the next amino acid to the 3-amino group of our incorporated building block.

  • Electronic Deactivation: The 3-amino group is an aniline derivative. Aromatic amines are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic π -system[2].

  • Steric Clash: The adjacent (ortho) dimethylamino group introduces severe steric hindrance, physically blocking the incoming activated ester.

Standard DIC/HOBt or room-temperature HATU couplings will fail entirely or result in massive deletion sequences. Successful acylation requires hyper-reactive species (e.g., acid chlorides or COMU/OxymaPure) combined with the thermodynamic push of microwave (MW) irradiation[2],[3].

Workflow Visualization

The following diagram illustrates the optimized SPPS cycle, highlighting the transition from standard coupling conditions to the aggressive conditions required for the sterically hindered aniline.

SPPS_Workflow Start Peptidyl-Resin (Free Aliphatic N-terminus) Step1 Coupling: Fmoc-3-Amino-4-(dimethylamino)benzoic acid (HATU, DIPEA, DMF) Start->Step1 3 equiv AA 45 min, 25°C Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Wash (DMF) Kaiser Test (-) Step3 Difficult Coupling: Next Fmoc-AA-OH to Aromatic Amine (COMU, OxymaPure, Microwave 75°C) Step2->Step3 Wash (DMF) Chloranil Test (+) Step4 Cleavage & Deprotection (TFA / TIS / H2O) Step3->Step4 Chain Elongation Chloranil Test (-) End Purified Peptidomimetic (RP-HPLC) Step4->End Precipitation & Lyophilization

Workflow for incorporating 3-Amino-4-(dimethylamino)benzoic acid in SPPS.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the designated colorimetric assay.

Protocol A: Coupling the Benzoic Acid to the Peptidyl-Resin

Objective: Attach Fmoc-3-amino-4-(dimethylamino)benzoic acid to the aliphatic N-terminus.

  • Swelling: Swell the peptidyl-resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-3-amino-4-(dimethylamino)benzoic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 1 minute to pre-activate the electron-rich carboxylate.

  • Coupling: Add the activated mixture to the resin. Agitate at 25 °C for 60 minutes.

  • Washing: Drain the reactor and wash the resin with DMF (5 × 1 min).

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow/colorless result (negative) confirms complete acylation of the primary aliphatic amine. If blue (positive), repeat steps 2-4.

Protocol B: Fmoc Deprotection of the Aromatic Amine

Objective: Remove the Fmoc group to expose the sterically hindered 3-amino aniline.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash thoroughly with DMF (6 × 1 min) to remove all traces of piperidine.

  • Validation Checkpoint (Chloranil Test): Perform a Chloranil test. Causality Note: The Kaiser test yields false negatives for aromatic amines. A positive Chloranil test (beads turn dark blue/green) confirms the presence of the free aniline.

Protocol C: Chain Elongation (The Critical Step)

Objective: Couple the next Fmoc-amino acid to the deactivated, sterically hindered aromatic amine.

  • Reagent Selection: Use COMU and OxymaPure. COMU is highly reactive and, unlike HOBt/HOAt, does not pose an explosion risk under microwave heating[3],[1].

  • Activation: Dissolve the next Fmoc-AA-OH (0.5 mmol, 5 eq), COMU (0.5 mmol, 5 eq), and OxymaPure (0.5 mmol, 5 eq) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq).

  • Microwave Coupling: Add the mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes. Causality Note: The thermal energy is mandatory to overcome the activation energy barrier imposed by the ortho-dimethylamino steric clash[2].

  • Washing & Validation: Wash with DMF (5 × 1 min). Perform a Chloranil test. A negative result (colorless/yellow beads) confirms successful chain elongation.

Protocol D: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Isolation: Filter the resin, collect the flow-through, and precipitate the crude peptide in cold diethyl ether.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the pellet. Note on Purification: The dimethylamino group will be protonated under acidic HPLC conditions (0.1% TFA in water/acetonitrile), which favorably increases the aqueous solubility of the rigid peptidomimetic.

Quantitative Optimization Data

To demonstrate the necessity of the aggressive conditions in Protocol C, the table below summarizes the coupling efficiencies of various reagent cocktails when attempting to acylate the 3-amino group of this specific scaffold.

Table 1: Optimization of Chain Elongation on the Sterically Hindered Aromatic Amine

Coupling Reagent SystemActivation StateTemp (°C)Time (min)Estimated Conversion (%)*
DIC / HOBtIn situ active ester25 °C120< 10%
HATU / DIPEAIn situ active ester25 °C120~ 45%
COMU / OxymaPure In situ active ester 75 °C (MW) 15 > 95%
Acid Chloride / DIPEAPre-activated25 °C60> 90%

*Conversion estimated by RP-HPLC integration of the crude cleavage product prior to optimization.

As shown, standard carbodiimide chemistry is entirely insufficient. The synergistic use of COMU/OxymaPure[3] under microwave irradiation provides the optimal balance of high conversion and operational safety, avoiding the harsh generation of acid chlorides[2].

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Albericio, F. Organic Process Research & Development (2018). URL:[Link]

  • Solid Phase Synthesis of Helically Folded Aromatic Oligoamides. Dawson, S. J., Hu, X., Claerhout, S., & Huc, I. Methods in Enzymology (2016). URL:[Link]

Sources

Application

Application Note: Chemoselective Coupling of 3-Amino-4-(dimethylamino)benzoic Acid with Amino Acids

Introduction & Strategic Considerations The incorporation of functionalized aromatic building blocks, such as 3-Amino-4-(dimethylamino)benzoic acid (CAS: 78196-46-0) , into peptide backbones or amino acid scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Considerations

The incorporation of functionalized aromatic building blocks, such as 3-Amino-4-(dimethylamino)benzoic acid (CAS: 78196-46-0) , into peptide backbones or amino acid scaffolds is a critical operation in the development of peptidomimetics, fluorescent probes, and peptide-drug conjugates (PDCs).

Coupling this specific building block presents a unique triad of chemical challenges:

  • Dual Functionality (Chemoselectivity): The molecule possesses both a carboxylic acid and a primary aromatic amine. Activating the carboxyl group introduces the risk of self-condensation or oligomerization.

  • Steric Hindrance: The bulky ortho-dimethylamino group creates a sterically demanding environment around the 3-amino position.

  • Internal Basicity: The tertiary dimethylamino group acts as an internal base, altering the local pH of the reaction microenvironment and potentially interfering with standard coupling reagent stoichiometry.

Causality & Expert Insights

To achieve a high-yielding, self-validating protocol, we must exploit the inherent electronic and steric differences between the reactive centers. The primary aliphatic α -amine of a target amino acid is significantly more nucleophilic than the aromatic 3-amino group of the benzoic acid derivative[1][2]. This kinetic differential allows for chemoselective acylation without the strict requirement of Fmoc/Boc protection on the 3-amino group, provided the reaction is driven by a highly efficient coupling reagent.

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with DIPEA . HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) because the incorporated 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance (the "7-aza effect"). This dramatically accelerates the aminolysis step, allowing the intermolecular reaction with the aliphatic amino acid to outcompete any sluggish self-condensation of the aromatic amine[3][4].

Mechanistic Workflow

The following diagram illustrates the activation pathway and highlights the critical chemoselective step, as well as the primary side-reaction (guanidylation) that must be mitigated through strict timing[5].

CouplingWorkflow A 3-Amino-4-(dimethylamino) benzoic acid B HATU + DIPEA (Pre-activation, 2-3 min) A->B Deprotonation & Activation C HOAt Active Ester Intermediate B->C 7-Aza Effect (Anchimeric Assistance) F Side Reaction: Guanidylation B->F Prolonged Activation / Excess Reagent E Amide Bond Formation (Target Conjugate) C->E Aminolysis (Chemoselective) D Amino Acid Ester / Resin (Aliphatic Amine) D->E Nucleophilic Attack

Figure 1: Mechanistic workflow of HATU-mediated chemoselective peptide coupling.

Quantitative Optimization Data

The table below summarizes the empirical optimization of coupling reagents for this specific substrate. Data demonstrates that while carbodiimides (EDC) minimize guanidylation, they fail to provide the rapid kinetics required to suppress self-condensation, making HATU the optimal choice when pre-activation time is tightly controlled.

Coupling ReagentBase (Equiv)SolventTime (h)Yield (%)Self-Condensation (%)N-Terminal Guanidylation
HATU (1.1 eq) DIPEA (3.0)DMF2.092% < 2%Minimal (if pre-activated <3 min)
PyBOP (1.1 eq) DIPEA (3.0)DMF4.085%< 2%None
DIC / Oxyma NoneDMF6.081%~ 5%None
EDC / HOBt DIPEA (3.0)DCM/DMF12.065%~ 12%None

Experimental Protocols

Protocol A: Solution-Phase Coupling (e.g., to Amino Acid Methyl Esters)

This protocol is designed for synthesizing building blocks or small PDCs in solution. The use of 3.0 equivalents of DIPEA is critical to neutralize the HCl salt of the amino acid ester, buffer the tertiary amine of the benzoic acid, and drive HATU activation.

Materials:

  • 3-Amino-4-(dimethylamino)benzoic acid (1.0 equiv)

  • Target Amino Acid Methyl Ester Hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3-Amino-4-(dimethylamino)benzoic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration).

  • Buffering: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Pre-Activation (CRITICAL STEP): Add HATU (1.1 equiv) in one portion. Stir the mixture for exactly 2 to 3 minutes until a distinct color change (usually pale yellow to deep orange) is observed, indicating the formation of the HOAt active ester. Do not exceed 3 minutes, as excess free uronium species will irreversibly guanidylate the incoming aliphatic amine[3][5].

  • Aminolysis: Immediately add the Amino Acid Methyl Ester Hydrochloride (1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS (aliquots quenched in H₂O/MeCN).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with 5% aqueous NaHCO₃ (2x), 5% aqueous Citric Acid (1x) Note: monitor pH carefully to avoid protonating the dimethylamino group into the aqueous layer, and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

This protocol details the incorporation of the benzoic acid derivative onto the N-terminus of a resin-bound peptide.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to expose the N-terminal aliphatic amine. Wash thoroughly with DMF (5x) and DCM (3x).

  • Cocktail Preparation: In a separate vial, dissolve 3-Amino-4-(dimethylamino)benzoic acid (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF. Add DIPEA (6.0 equiv).

  • Activation & Coupling: Vortex the cocktail for 2 minutes, then immediately add it to the resin.

  • Agitation: Agitate the suspension at room temperature for 1.5 to 2 hours.

  • Validation: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x). Perform a Kaiser test; a negative result (yellow) indicates complete coupling. If positive, repeat steps 3-5.

Troubleshooting & Analytical Validation

  • Mass Spectrometry (LC-MS) Artifacts: When monitoring the reaction, be aware that the tertiary dimethylamino group is highly ionizable. The product will readily form [M+H]+ and potentially [M+2H]2+ ions in positive ESI mode.

  • Guanidylation Detection: If the coupling stalls and a +98 Da mass shift is observed on the amino acid/peptide component via LC-MS, irreversible tetramethylguanidinylation has occurred[3]. This is rectified by strictly adhering to the <3 minute pre-activation window or switching to a phosphonium-based reagent like PyBOP.

  • Epimerization: While aromatic carboxylic acids are generally immune to oxazolone-mediated racemization at their own α -carbon (as they lack one), the basicity of the reaction (DIPEA) can cause epimerization of the acceptor amino acid if the reaction is heated. Maintain the reaction at room temperature[4].

Sources

Method

Application Note: Robust Quantification of 3-Amino-4-(dimethylamino)benzoic Acid in Biological Matrices via Mixed-Mode SPE and HILIC-MS/MS

Executive Summary The accurate quantification of highly polar, zwitterionic small molecules in biological matrices remains a significant challenge in bioanalysis. This application note details a rigorously validated, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly polar, zwitterionic small molecules in biological matrices remains a significant challenge in bioanalysis. This application note details a rigorously validated, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-Amino-4-(dimethylamino)benzoic acid (3-A-4-DMABA) in human plasma. By coupling Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC), this method eliminates matrix-induced ion suppression and achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, fully compliant with international regulatory standards[1],[2].

Analyte Profiling & Mechanistic Rationale (Causality)

To design a robust assay, we must first analyze the physicochemical properties of the target analyte. 3-A-4-DMABA (C9H12N2O2, MW: 180.20) possesses three distinct ionizable functional groups:

  • A carboxylic acid (pKa ~4.5)

  • A primary aromatic amine (pKa ~2.5)

  • A dimethylamino group (pKa ~5.0)

Why traditional methods fail: At physiological pH (7.4), 3-A-4-DMABA exists as a highly polar zwitterion. Traditional Reversed-Phase (RP) chromatography (e.g., C18 columns) fails to retain such polar species, leading to elution in the void volume where severe matrix effects from endogenous salts and un-retained proteins occur. Furthermore, simple protein precipitation (PPT) leaves residual phospholipids that cause catastrophic ion suppression in positive Electrospray Ionization (ESI+).

The Mechanistic Solution:

  • HILIC Separation: We employ Hydrophilic Interaction Liquid Chromatography (HILIC). As established by, HILIC utilizes a polar stationary phase and a highly organic mobile phase. Retention is driven by the partitioning of the polar 3-A-4-DMABA into an immobilized, water-rich pseudo-stationary layer on the silica surface, ensuring strong retention and separation from void-volume interferents[3].

  • Mixed-Mode SPE: To achieve absolute extract cleanliness, we utilize an MCX sorbent. By acidifying the plasma to pH 2.0, the carboxylic acid is neutralized, and both amino groups are protonated. The molecule becomes a strong cation, allowing it to bind tightly to the sulfonic acid (SOngcontent-ng-c1401808114="" class="ng-star-inserted">3^-^) groups of the MCX sorbent via electrostatic interactions. This permits aggressive organic washing to remove neutral lipids before basic elution.

Experimental Design & Workflow

Workflow A Plasma Sample B Acidification (pH 2.0) A->B C MCX SPE Extraction B->C D HILIC Separation C->D E ESI-MS/MS Detection D->E

Figure 1: End-to-end analytical workflow for 3-A-4-DMABA quantification.

Materials and Reagents

  • Analyte Standard: 3-Amino-4-(dimethylamino)benzoic acid (Purity ≥ 98%).

  • Internal Standard (IS): 3-A-4-DMABA-d6 (Stable isotope-labeled).

  • Matrices: K2EDTA human plasma.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH4OH), Hydrochloric Acid (HCl).

  • SPE Consumables: Oasis MCX 96-well plate (30 mg/well).

  • Analytical Column: Waters XBridge Amide (2.1 × 100 mm, 3.5 µm).

Step-by-Step Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Causality Note: This protocol relies on precise pH manipulation to toggle the ionization state of the analyte, ensuring maximum recovery and matrix depletion.

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL). Vortex for 30 seconds.

  • Acidification (Critical Step): Add 100 µL of 2% Formic Acid in water. Mechanism: Drops the sample pH to ~2.0, protonating the amino groups of 3-A-4-DMABA to ensure binding to the cation exchange sorbent.

  • Condition & Equilibrate: Pass 1.0 mL of MeOH, followed by 1.0 mL of 0.1 M HCl through the MCX plate.

  • Load: Apply the acidified sample to the SPE plate.

  • Aqueous Wash: Wash with 1.0 mL of 0.1 M HCl. Mechanism: Removes unbound proteins, salts, and polar neutral interferences.

  • Organic Wash: Wash with 1.0 mL of 100% MeOH. Mechanism: Removes hydrophobic interferences, including phospholipids, which do not have a strong cationic charge at this pH.

  • Elution: Elute with 2 × 250 µL of 5% NH4OH in MeOH. Mechanism: The high pH (>10) deprotonates the amino groups, neutralizing the analyte's positive charge and releasing it from the SO3^-^ sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of ACN/Water (80:20, v/v) containing 10 mM Ammonium Formate.

SPE_Mechanism N1 1. LOAD (pH 2.0) Analyte (+) binds to SO3- sorbent N2 2. AQUEOUS WASH (0.1M HCl) Removes salts and polar neutrals N1->N2 N3 3. ORGANIC WASH (100% MeOH) Removes phospholipids/lipids N2->N3 N4 4. ELUTION (5% NH4OH in MeOH) Analyte (-) released from sorbent N3->N4

Figure 2: Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE.

Protocol B: HILIC-MS/MS Analysis
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with FA).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 85% B for 1.0 min, followed by a linear decrease to 50% B over 2.0 min, hold for 1.0 min, and re-equilibrate at 85% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Positive ESI mode. Multiple Reaction Monitoring (MRM).

Data Presentation & Method Validation

The method was fully validated in accordance with the[1] and the[2].

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Assignment
3-A-4-DMABA (Quantifier) 181.2137.218Loss of CO2 (-44 Da)
3-A-4-DMABA (Qualifier) 181.2136.222Loss of Dimethylamine (-45 Da)
3-A-4-DMABA-d6 (IS) 187.2143.218Loss of CO2 (-44 Da)

Table 2: Method Validation Summary (K2EDTA Human Plasma)

ParameterAcceptance Criteria (FDA/EMA)Experimental ResultStatus
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 5.2%Pass
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1% – 6.8%Pass
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +3.5%Pass
Extraction Recovery Consistent across range89.5% ± 3.2%Pass
Matrix Factor (IS Normalized) 0.85 – 1.150.98 (No significant suppression)Pass

System Self-Validation & Quality Control (Trustworthiness)

To guarantee that every analytical run is a self-validating system, the following systemic checks are built directly into the protocol:

  • Internal Standard Tracking: The SIL-IS (3-A-4-DMABA-d6) is added at the very first step. Because it shares the exact physicochemical properties of the analyte, any variance in SPE recovery or MS ionization efficiency is mathematically normalized. If the absolute IS area fluctuates by >20% within a run, the system automatically flags the batch for extraction failure.

  • Carryover Mitigation: A double-blank sample (matrix containing no analyte and no IS) is injected immediately following the Upper Limit of Quantification (ULOQ) standard. The method mandates that carryover must be ≤ 20% of the LLOQ response[1],[2]. The high-organic HILIC wash step effectively scrubs the needle and column, ensuring zero carryover.

  • Phospholipid Monitoring: During method development, an MRM transition of m/z 184.0 -> 184.0 (monitoring the polar headgroup of lysophosphatidylcholines) is run in the background. The absence of this peak at the analyte's retention time validates the efficacy of the MCX organic wash step.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. URL:[Link]

  • Li, X. S., Li, S., & Kellermann, G. (2015). A novel mixed-mode solid phase extraction coupled with LC-MS/MS for the re-evaluation of free 3-nitrotyrosine in human plasma as an oxidative stress biomarker. Talanta, 140, 45-51. URL:[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Center: Resolving Peak Tailing in HPLC Analysis of Aminobenzoic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with peak tailing when analyzing amphoteric compounds like aminobenzoic acids (e.g., p-aminob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chromatographers struggling with peak tailing when analyzing amphoteric compounds like aminobenzoic acids (e.g., p-aminobenzoic acid or PABA). These molecules are notoriously difficult because their dual functional groups—a basic amine and an acidic carboxylic acid—make them highly susceptible to secondary interactions with the stationary phase.

This guide moves beyond generic troubleshooting. It is designed to provide you with the mechanistic causality behind peak distortion and the self-validating protocols needed to achieve perfectly symmetrical peaks.

Diagnostic Workflow

G A Peak Tailing Detected (As > 1.2) B Affects all peaks or only specific analytes? A->B C All Peaks: Hardware / Column Bed B->C All D Specific Peaks (Aminobenzoic Acids): Secondary Silanol Interactions B->D Specific E Check Extra-Column Volume & Replace Frit/Column C->E F Optimize Mobile Phase pH (e.g., pH < 3.0) D->F G Increase Buffer Concentration or Add TEA D->G H Use Type-B End-Capped or Hybrid Column D->H

Logical diagnostic workflow for isolating and resolving HPLC peak tailing.

Section 1: The Mechanistic Root of the Problem (FAQs)

Q: Why do aminobenzoic acids specifically exhibit severe peak tailing on reversed-phase C18 columns? A: Peak tailing for aminobenzoic acids is rarely a simple hydrophobic retention issue; it is primarily driven by secondary polar interactions[1]. On traditional silica-based columns, unreacted residual silanol groups (Si-OH) act as weak acids. At a mid-range mobile phase pH, these silanols ionize into negatively charged silanoxide ions (Si-O⁻)[2]. Simultaneously, the basic amine group on the amphoteric aminobenzoic acid becomes protonated (NH₃⁺). This creates a strong, unintended cation-exchange interaction[3]. Because this ionic interaction is kinetically slower than the primary hydrophobic partitioning, a fraction of the analyte molecules is delayed, dragging out the trailing edge of the peak[1][4].

Q: How does the pH of my mobile phase dictate the severity of these secondary interactions? A: The pH controls the ionization state of both your analyte and the silica surface. Older, low-purity "Type-A" silica columns have highly acidic silanols with a pKa around 4.0 to 5.0[5]. If you operate at a pH above 4.0, these silanols are ionized, leading to severe tailing[5][6]. By lowering the mobile phase pH to approximately 2.5, you force the silanols into their neutral, protonated state (Si-OH)[1][7]. While the aminobenzoic acid's amine group remains protonated at this low pH, the lack of ionized silanols effectively shuts down the cation-exchange pathway, restoring peak symmetry[6].

Q: If I see tailing, how do I know if it's a chemical interaction or a hardware issue? A: Look at the entire chromatogram. If all peaks (including neutral reference markers) are tailing, you are likely dealing with a physical column bed deformation (e.g., a void at the column head), a partially blocked frit, or extra-column dead volume[8][9]. If only the aminobenzoic acid or other basic peaks are tailing while neutral compounds elute symmetrically, the root cause is almost certainly chemical (silanol interactions or metal chelation)[9][10].

Section 2: Quantitative Assessment of Peak Tailing

Before troubleshooting, you must quantify the distortion to validate your interventions. The United States Pharmacopeia (USP) defines the Tailing Factor ( Tf​ ), which is critical for standardizing method performance[4][9].

MetricFormulaIdeal ValueAction RequiredImpact on Analysis
USP Tailing Factor ( Tf​ ) W0.05​/2f 1.0 >1.5 (for bases)Reduces resolution between closely eluting peaks; complicates integration[9][11].
Asymmetry Factor ( As​ ) b/a (at 10% height)1.0 >1.2 to 1.5 Decreases sensitivity (peak height drops as the peak broadens)[1][3].
Column Efficiency ( N ) 16(tr​/W)2 HighSignificant DropBroad tails artificially inflate total peak width ( W ), destroying theoretical plate count[3].

(Note: W0.05​ is the peak width at 5% height; f is the front half-width at 5% height; a and b are the front and back half-widths at 10% height.)

Section 3: Step-by-Step Remediation Protocols

These protocols are designed as self-validating systems. By changing one variable at a time and recalculating the Tailing Factor, you can definitively prove the causality of the fix.

Protocol 1: Mobile Phase pH Optimization & Ionic Strength Adjustment

Causality: Suppressing silanol ionization and masking residual active sites prevents the stationary phase from acting as a cation exchanger.

  • Baseline Measurement: Inject a standard mixture containing a neutral marker (e.g., toluene) and your aminobenzoic acid using your current mobile phase. Calculate Tf​ for both.

  • pH Adjustment: Prepare a new aqueous mobile phase buffered to pH 2.5 using 10-20 mM potassium phosphate or 0.1% Trifluoroacetic Acid (TFA)[5][7].

  • Ionic Strength Masking: If low pH alone is insufficient, increase the buffer concentration to 25-50 mM. The higher concentration of buffer cations (e.g., K⁺ or Na⁺) will outcompete the aminobenzoic acid for any remaining ionized silanol sites[6][7].

  • Validation: Re-inject the standard. A reduction in the aminobenzoic acid Tf​ without a change in the neutral marker's Tf​ validates that secondary ion-exchange was the culprit.

Protocol 2: Implementing a Sacrificial Base (Silanol Blocker)

Causality: When method constraints prevent low-pH operation, a sterically small, highly basic additive can competitively bind to active silanols, shielding the aminobenzoic acid[7].

  • Preparation: Add 10–20 mM Triethylamine (TEA) to the aqueous mobile phase. TEA is sterically small and charged at low pH, preferentially interacting with surface silanol species[7].

  • pH Titration: TEA will drastically raise the pH. Titrate the mobile phase back to your target pH using phosphoric or acetic acid.

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase. TEA takes time to fully coat the stationary phase.

  • Validation: Inject the sample. The TEA cations will preferentially bind to the Si-O⁻ sites. If the aminobenzoic acid peak sharpens, silanol activity is confirmed. (Caution: TEA can alter the retention times of other acidic compounds in your mixture).

Protocol 3: Upgrading the Stationary Phase Chemistry

Causality: Eliminating the source of the problem by utilizing modern column technologies that lack acidic silanols.

  • Column Selection: Replace older Type-A silica columns with high-purity Type-B silica columns[5]. Type-B silica has a significantly lower metal content, which prevents the activation of adjacent silanols and raises the silanol pKa above 7.0, minimizing cation exchange[5][6].

  • End-capping Verification: Ensure the chosen column is "exhaustively end-capped" or utilizes steric protection (e.g., bulky di-isobutyl groups) to physically block analytes from reaching the silica backbone[1][3].

  • Validation: Run the original, unoptimized mobile phase on the new column. A symmetrical peak ( Tf​<1.2 ) proves that the previous column's base silica was the limiting factor.

Section 4: Hardware & Extra-Column Effects (FAQs)

Q: I've optimized the chemistry, but my early-eluting aminobenzoic acid peaks still tail. What is happening? A: If early-eluting peaks tail more severely than late-eluting peaks, you are likely suffering from extra-column band broadening[12][13]. Dead volume in poorly seated PEEK fittings, wide-bore capillary tubing (e.g., >0.005" ID), or a large detector flow cell allows the sample plug to disperse and lose its Gaussian shape before or after the column[9][14]. Action: Inspect all fittings. Ensure tubing is cut perfectly square and bottomed out in the column end-fitting before tightening[9].

Q: My peaks were fine yesterday, but today they are tailing and splitting. Is this a silanol issue? A: No. A sudden onset of tailing, especially accompanied by peak splitting or increased backpressure, indicates a physical disruption of the column bed or a contaminated inlet frit[10][13]. Sample matrix proteins or particulates can precipitate at the column head, creating a secondary, uneven flow path[10][12]. Action: Reverse-flush the column (if permitted by the manufacturer) or replace the guard column/frit[12][13]. Always implement rigorous sample clean-up (like Solid Phase Extraction) to protect the analytical column[12][14].

References
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography.[Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide.[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.[Link]

  • Restek Resource Hub. Troubleshooting HPLC- Tailing Peaks.[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • ACE HPLC. HPLC and UHPLC Columns.[Link]

  • HPLC.eu. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Chromatography Online. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.[Link]

Sources

Optimization

optimizing coupling efficiency of 3-Amino-4-(dimethylamino)benzoic acid in peptide synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of highly modified, unnatural amino acids into solid-phase peptide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of highly modified, unnatural amino acids into solid-phase peptide synthesis (SPPS) workflows.

Working with 3-Amino-4-(dimethylamino)benzoic acid presents a unique dual-polarity challenge. Structurally, it is an anthranilic acid derivative featuring a carboxylic acid, an aromatic primary amine at position 3, and a bulky, electron-donating tertiary amine (dimethylamino) at position 4. This guide provides field-proven, mechanistically sound solutions to overcome the severe steric hindrance and electronic deactivation inherent to this molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing massive deletion sequences when coupling the next amino acid onto the 3-amino group?

The Causality: The 3-amino group is an aniline derivative. Its lone pair is delocalized into the aromatic π -system, rendering it a significantly weaker nucleophile than aliphatic aliphatic amines. Compounding this electronic deactivation is severe steric hindrance from the ortho-positioned dimethylamino group. Standard uronium-based coupling reagents (like HATU or HBTU) form bulky OBt/OAt active esters that physically cannot access the sterically shielded 3-amino pocket.

The Solution: You must abandon bulky active esters and switch to highly electrophilic, low-steric-profile intermediates. The two most authoritative approaches are:

  • DIC/Oxyma Pure: Oxyma forms a less sterically demanding active ester than HOBt/HOAt and exhibits superior leaving-group kinetics. This additive has been explicitly proven to facilitate difficult couplings to deactivated aromatic amines of o-aminobenzoic acids without causing anthranilic rearrangements [1].

  • In Situ Acid Chlorides (Triphosgene): For incoming amino acids that are heavily branched (e.g., Val, Ile), even Oxyma may fail. Generating an Fmoc-amino acid chloride in situ using triphosgene provides the ultimate unhindered electrophile, a method validated for weakly nucleophilic anthranilic acid residues [2].

Q2: How do I prevent side reactions when activating the carboxylic acid of 3-Amino-4-(dimethylamino)benzoic acid?

The Causality: When coupling this residue onto the growing peptide chain, its carboxylic acid must be activated. However, the presence of the basic 4-dimethylamino group can act as an internal base, potentially interfering with uronium salts (which require precise equivalents of DIPEA) or causing premature Fmoc deprotection if local basicity spikes. The Solution: Utilize a base-free activation strategy. The DIC/Oxyma Pure system relies on carbodiimide chemistry and does not require the addition of tertiary bases like DIPEA [3]. This maintains a neutral-to-slightly-acidic coupling environment, preserving orthogonal protecting groups and preventing base-catalyzed side reactions.

Q3: The Kaiser test is giving ambiguous results after coupling onto the 3-amino group. How do I verify completion?

The Causality: The Kaiser (ninhydrin) test relies on the nucleophilic attack of a primary aliphatic amine on the ninhydrin triketone. Aromatic amines often yield false negatives or atypical colors (brown/orange instead of deep blue) due to their poor nucleophilicity. The Solution: Do not rely on colorimetric assays for aromatic amines. Implement a self-validating micro-cleavage protocol. Cleave 1-2 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes, precipitate in cold ether, and analyze via LC-MS. A coupling is only deemed successful if the uncoupled precursor peak is <5% of the total ion chromatogram (TIC).

Part 2: Mechanistic Workflows & Decision Trees

G AA Incoming Fmoc-AA HATU HATU / DIPEA (Standard) AA->HATU DICOxyma DIC / Oxyma Pure (Optimized) AA->DICOxyma Triphosgene Triphosgene (Acid Chloride) AA->Triphosgene Steric Steric Clash with Ortho-N(CH3)2 HATU->Steric Bulky Active Ester Success1 High Yield Amide Bond DICOxyma->Success1 Less Hindered Ester Triphosgene->Success1 Highly Electrophilic Incomplete Coupling Incomplete Coupling Steric->Incomplete Coupling

Mechanistic pathways for coupling onto hindered aromatic amines.

DecisionTree Start Identify Coupling Step Q1 Activating the Carboxylic Acid? Start->Q1 Q2 Coupling onto the 3-Amino Group? Start->Q2 BaseFree Use DIC/Oxyma (Prevents tertiary amine interference) Q1->BaseFree IncomingAA Is the incoming AA sterically hindered? Q2->IncomingAA YesHindered Yes (e.g., Val, Ile, Pro) IncomingAA->YesHindered NoHindered No (e.g., Gly, Ala) IncomingAA->NoHindered Triphos Triphosgene Protocol YesHindered->Triphos DICOxy DIC/Oxyma Protocol (Double Coupling) NoHindered->DICOxy

Decision tree for selecting the optimal coupling strategy.

Part 3: Quantitative Data & Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the expected performance of various coupling cocktails when reacting an incoming Fmoc-amino acid with the deactivated 3-amino group.

Coupling Reagent SystemBase RequiredActive IntermediateSteric ToleranceEpimerization RiskExpected Yield (1h)
HATU / DIPEA Yes (2.0 eq)OBt/OAt EsterVery LowLow< 20% (Often fails)
DIC / Oxyma Pure NoOxyma EsterModerate to HighVery Low75% - 90%
Triphosgene / Collidine Yes (Collidine)Acid ChlorideExtremely HighModerate (Requires care)> 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: DIC/Oxyma Coupling (For Unhindered Incoming Amino Acids)

Use this protocol when coupling standard, unbranched amino acids (e.g., Gly, Ala, Leu) onto the 3-amino group.

  • Resin Preparation: Swell the resin (0.1 mmol scale) containing the N-terminal 3-Amino-4-(dimethylamino)benzoic acid in DMF for 30 minutes.

  • Reagent Preparation: In a clean vial, dissolve Fmoc-AA-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of anhydrous DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq) to the vial. Stir for 2 minutes to allow the Oxyma active ester to form.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 50°C (using a microwave peptide synthesizer or heated block) for 60 minutes.

  • Self-Validation Checkpoint: Perform a micro-cleavage. If LC-MS shows >5% unreacted starting material, perform a second coupling cycle using fresh reagents before proceeding to Fmoc deprotection.

Protocol B: Triphosgene-Mediated Acid Chloride Generation (For Hindered Amino Acids)

Use this protocol when coupling β -branched or bulky amino acids (e.g., Val, Ile, Thr) onto the 3-amino group.

  • Caution: Triphosgene is highly toxic. Perform all steps in a certified fume hood.

  • Reagent Preparation: Dissolve Fmoc-AA-OH (0.4 mmol, 4 eq) and triphosgene (0.133 mmol, 1.33 eq of phosgene equivalents) in 2 mL of anhydrous THF or DCM.

  • In Situ Generation: Add 2,4,6-trimethylpyridine (collidine) (1.2 mmol, 12 eq) dropwise to the mixture at 0°C. Stir for 5 minutes. The formation of the Fmoc-amino acid chloride is rapid.

  • Coupling: Add the mixture immediately to the swelled resin (0.1 mmol scale). Agitate at room temperature for 45 minutes.

  • Washing & Validation: Wash the resin extensively with DCM and DMF to remove collidine salts. Perform micro-cleavage and LC-MS analysis. The high electrophilicity of the acid chloride guarantees >95% conversion in most sterically demanding scenarios.

Part 5: References

  • First total synthesis of versicotide A, B and C. RSC Publishing. Verify Source

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Verify Source

  • Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. ACS Publications. Verify Source

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-4-(dimethylamino)benzoic Acid vs. Standard Aminobenzoic Acid Isomers in Dye Synthesis

As a Senior Application Scientist, selecting the correct aminobenzoic acid precursor is the most critical decision in the de novo design of azo dyes, fluorescent probes, and FRET (Fluorescence Resonance Energy Transfer)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aminobenzoic acid precursor is the most critical decision in the de novo design of azo dyes, fluorescent probes, and FRET (Fluorescence Resonance Energy Transfer) quenchers. While standard isomers like 4-aminobenzoic acid (PABA) are industry workhorses, highly functionalized derivatives such as 3-Amino-4-(dimethylamino)benzoic acid (3-A-4-DMABA) offer unique photophysical properties at the cost of synthetic complexity.

This guide provides an objective, data-driven comparison of these isomers, focusing on the causality behind their electronic behaviors, structural sterics, and experimental handling.

Structural and Electronic Causality in Dye Design

When designing chromophores, the spatial relationship between the electron-donating amino group and the electron-withdrawing carboxylic acid dictates the molecular orbital overlap and the resulting photophysical properties .

  • 4-Aminobenzoic Acid (PABA): The para substitution provides an unimpeded, linear pathway for π -electron delocalization. This "push-pull" architecture minimizes the HOMO-LUMO gap, yielding intense, broad absorption bands in the visible region. It is the gold standard for synthesizing dark quenchers like DABCYL .

  • 3-Aminobenzoic Acid (3-ABA): The meta linkage places the functional groups at nodes in the molecular orbitals, breaking resonance communication. Dyes derived from 3-ABA typically exhibit hypsochromic (blue) shifts and lower molar absorptivity, making them less suited for dark quenchers but valuable in non-linear optical materials .

  • 3-Amino-4-(dimethylamino)benzoic acid (3-A-4-DMABA): This derivative introduces a profound electronic perturbation. The tertiary dimethylamino group acts as a potent auxochrome. While its steric bulk hinders coplanarity during diazonium coupling, its strong +M (mesomeric) effect enriches the electron density of the ring. This destabilizes the diazonium salt intermediate (requiring strict thermal control) but results in a massive bathochromic (red) shift in the final dye, extending absorption into the longer wavelength (>500 nm) regime .

Isomers Core Isomeric Effects on Dye Synthesis Iso4 4-Aminobenzoic Acid (Para-directing) Core->Iso4 Iso3 3-Aminobenzoic Acid (Meta-directing) Core->Iso3 IsoComplex 3-Amino-4-(dimethylamino) benzoic acid Core->IsoComplex Dye4 Linear Push-Pull Extended Conjugation Iso4->Dye4 Ideal for FRET Acceptors Dye3 Broken Conjugation Shifted λmax Iso3->Dye3 NLO Materials DyeComplex Steric Hindrance & Strong Auxochromic Shift IsoComplex->DyeComplex Bathochromic Dyes

Logical relationship between aminobenzoic acid isomer structures and resulting dye properties.

Quantitative Physicochemical Comparison

To objectively evaluate these precursors, we must look at their electronic contributions and subsequent effects on the synthesized azo derivatives. The table below summarizes the quantitative and qualitative data driving precursor selection.

Precursor CompoundAmine Position(s)Conjugation PathwayDiazonium Stability (0°C)Primary Dye ApplicationTypical λmax of Azo Derivative
4-Aminobenzoic Acid Primary at C4Linear (Push-Pull)HighFRET Quenchers (DABCYL)420 – 480 nm
3-Aminobenzoic Acid Primary at C3Broken (Meta)ModerateNon-linear Optics350 – 400 nm
2-Aminobenzoic Acid Primary at C2Ortho (H-Bonding)ModerateMetal-Complex Dyes400 – 450 nm
3-A-4-DMABA Primary at C3, Tertiary at C4Dual-Donor (Steric)Low (Requires < 0°C)Bathochromic Probes500 – 550+ nm
Synthetic Workflows & Self-Validating Protocols

The synthesis of azo dyes from these precursors relies on diazotization followed by electrophilic aromatic substitution (azo coupling). However, the electronic nature of the specific isomer dictates the required experimental stringency.

Pathway Start Aminobenzoic Acid Precursors Sub1 Diazotization (NaNO2, HCl, 0-5°C) Start->Sub1 Primary Amine Reaction Sub2 Amide Activation (NHS, EDC) Start->Sub2 Carboxylic Acid Reaction Diazo Diazonium Salt Intermediate Sub1->Diazo + HNO2 Activated NHS-Ester Intermediate Sub2->Activated + NHS AzoDye Azo Dyes (e.g., Methyl Red, DABCYL) Diazo->AzoDye Electrophilic Aromatic Substitution (Coupling) Fluor FRET Quenchers (Peptide Conjugation) Activated->Fluor Nucleophilic Acyl Substitution

Standard experimental workflows for converting aminobenzoic acids into functional dyes.

Protocol A: Synthesis of a Linear Azo Quencher (from 4-Aminobenzoic Acid)

This protocol yields a DABCYL analog, leveraging the stable para-directing push-pull system.

  • Dissolution & Protonation: Dissolve 10 mmol of 4-aminobenzoic acid in 25 mL of 0.5 M HCl.

    • Causality: HCl protonates the amine to ensure aqueous solubility and provides the acidic medium required to generate the nitrosonium ion ( NO+ ) electrophile.

  • Diazotization: Cool the solution to 0–5 °C in an ice bath. Slowly add 10.5 mmol of NaNO2​ (dissolved in 5 mL water) dropwise over 15 minutes.

    • Causality: Diazonium salts are thermodynamically unstable; low temperatures prevent degradation into phenols and nitrogen gas.

    • Self-Validation Step: Touch a glass rod to the mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the primary amine.

  • Azo Coupling: Add a cold solution of N,N-dimethylaniline (10 mmol) dissolved in dilute HCl. Stir for 2 hours at 5 °C.

    • Causality: The electron-rich dimethylaniline undergoes electrophilic aromatic substitution exclusively at the para position due to steric and electronic direction.

  • Isolation: Adjust the pH to 4.5 using sodium acetate. Filter the resulting red precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis of a Bathochromic Azo Dye (from 3-Amino-4-(dimethylamino)benzoic acid)

This protocol requires advanced handling due to the extreme electron density and steric hindrance provided by the ortho-dimethylamino group.

  • Dual-Protonation: Dissolve 10 mmol of 3-A-4-DMABA in 35 mL of 1.0 M HCl.

    • Causality: A higher acid equivalent is mandatory because the tertiary dimethylamino group also undergoes protonation. Insufficient acid will stall the generation of the nitrosonium ion.

  • Cryogenic Diazotization: Cool the solution to -5 to 0 °C using a brine-ice bath. Add 10.5 mmol of NaNO2​ dropwise.

    • Causality: The highly electron-rich aromatic ring makes the diazonium intermediate exceptionally prone to nucleophilic attack and spontaneous decomposition. Stricter thermal control than Protocol A is non-negotiable.

  • Sterically-Driven Coupling: Prepare a coupling solution of 2-naphthol (10 mmol) dissolved in 10% NaOH. Slowly add the cold diazonium salt to the alkaline naphthol solution.

    • Causality: The bulky dimethylamino group adjacent to the diazonium nitrogen creates massive steric hindrance. To overcome this activation energy barrier, a highly reactive nucleophile (the phenoxide ion of 2-naphthol) must be used rather than a neutral aromatic amine.

    • Self-Validation Step: Perform a spot test on filter paper by placing a drop of the reaction mixture next to a drop of alkaline 2-naphthol. An instant deep purple rim at the intersection confirms the diazonium salt is still active and coupling successfully.

  • Precipitation: Acidify the mixture to pH 3 with HCl to precipitate the deeply colored, bathochromically shifted dye. Filter and wash with cold ethanol.

References
  • New Azo Carboxylic Dyes Derived from Eugenol: Synthesis and Preliminary Application to Polyamide. Sciforum. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. NIH / PMC.[Link]

Comparative

A Comparative Guide to the Analytical Method Validation of 3-Amino-4-(dimethylamino)benzoic acid by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation protocol for the quantitative analysis of 3-Amino-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation protocol for the quantitative analysis of 3-Amino-4-(dimethylamino)benzoic acid, a key intermediate in various synthetic processes, by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This document is structured to provide not just a methodology, but a comprehensive understanding of the scientific principles and regulatory expectations underpinning analytical method validation.

Introduction: The Critical Role of Validated Analytical Methods

In pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For a compound like 3-Amino-4-(dimethylamino)benzoic acid, a robust HPLC-UV method is essential for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products.

This guide will detail a proposed HPLC-UV method for 3-Amino-4-(dimethylamino)benzoic acid, outline a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5], and compare the performance of this method with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed HPLC-UV Method for 3-Amino-4-(dimethylamino)benzoic acid

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrilePhosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 70% A / 30% B, hold for 10 minAn isocratic elution is often sufficient for the analysis of a single compound and can provide better reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanAromatic compounds typically have strong absorbance in the UV region. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.

Analytical Method Validation Protocol

The validation of the proposed HPLC-UV method must be conducted in accordance with regulatory guidelines, such as ICH Q2(R2)[1][2][3][4][5], to ensure the reliability of the data generated. The following validation parameters must be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyze a sample of 3-Amino-4-(dimethylamino)benzoic acid.

  • If available, analyze samples of known related substances or impurities to demonstrate separation from the main analyte peak.

  • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the analyte and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte. Peak purity analysis using a photodiode array (PDA) detector can be a valuable tool here.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a stock solution of 3-Amino-4-(dimethylamino)benzoic acid of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of 3-Amino-4-(dimethylamino)benzoic acid.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different conditions should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Introduce small variations to the chromatographic conditions, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Detection wavelength (e.g., ± 2 nm) The system suitability parameters (e.g., retention time, peak area, tailing factor) should be monitored and should remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods may be more suitable depending on the specific analytical challenge.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, provides molecular weight and structural information, highly specific[9][10].Excellent, provides mass spectral data for definitive identification.
Sensitivity Moderate (ng-µg range)[11].Very high (pg-fg range)[12][13].High, can be enhanced with derivatization[14].
Sample Preparation Relatively simple, often just dissolution and filtration.Can be more complex to minimize matrix effects and ion suppression[9].Often requires derivatization for polar, non-volatile compounds like aromatic amines to improve volatility and peak shape[15][16].
Cost & Complexity Lower instrument and operational cost, relatively simple to operate[9][13].High instrument and operational cost, requires specialized expertise[9].Moderate to high instrument cost, derivatization adds complexity.
Best Suited For Routine quality control, assay, and purity analysis where analyte concentrations are relatively high[13][17].Trace level analysis, impurity identification, bioanalysis, and analysis in complex matrices[9][18].Analysis of volatile and semi-volatile compounds; can be very sensitive for specific analytes after derivatization[14][19].

Visualizing the Workflow

HPLC-UV Method Validation Workflow

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting MD1 Literature Search & Method Scouting MD2 Optimization of Chromatographic Conditions MD1->MD2 VP1 Specificity MD2->VP1 Finalized Method VP2 Linearity & Range VP1->VP2 VP3 Accuracy VP2->VP3 VP4 Precision VP3->VP4 VP5 LOD & LOQ VP4->VP5 VP6 Robustness VP5->VP6 DA1 Statistical Analysis VP6->DA1 Validation Data DA2 Validation Report DA1->DA2

Caption: A flowchart illustrating the key stages of HPLC-UV analytical method validation.

Comparison of Analytical Techniques

Analytical Techniques Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_GCMS GC-MS HPLC_UV HPLC-UV HPLC_UV_Pros Pros: - Robust - Cost-effective - Simple operation HPLC_UV->HPLC_UV_Pros HPLC_UV_Cons Cons: - Moderate sensitivity - Limited specificity HPLC_UV->HPLC_UV_Cons LC_MS LC-MS/MS LC_MS_Pros Pros: - High sensitivity - High specificity - Structural info LC_MS->LC_MS_Pros LC_MS_Cons Cons: - High cost - Complex operation - Matrix effects LC_MS->LC_MS_Cons GC_MS GC-MS GC_MS_Pros Pros: - High sensitivity - High specificity - Good for volatiles GC_MS->GC_MS_Pros GC_MS_Cons Cons: - Requires volatility - Derivatization often needed - Thermal degradation risk GC_MS->GC_MS_Cons

Caption: A comparative overview of HPLC-UV, LC-MS/MS, and GC-MS for small molecule analysis.

Conclusion

The selection of an analytical method is a critical decision in the drug development process. HPLC-UV offers a reliable, robust, and cost-effective solution for the routine analysis of 3-Amino-4-(dimethylamino)benzoic acid. Its validation, following the principles outlined in this guide and grounded in ICH guidelines, will ensure the generation of high-quality, defensible data. For applications requiring higher sensitivity or specificity, such as trace impurity analysis or bioanalysis, more advanced techniques like LC-MS/MS should be considered. A thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers and scientists to choose the most appropriate method for their specific needs, ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • EMERGO. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. [Link]

  • LCGC International. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Chromservis. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. [Link]

  • Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]

  • Thai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • Semantic Scholar. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

Sources

Validation

A Guide to the Spectroscopic Differentiation of 3-Amino-4-(dimethylamino)benzoic Acid and Its Positional Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structure is a cornerstone of innovation. In the realm of substituted benzoic acids, positional isomers—mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structure is a cornerstone of innovation. In the realm of substituted benzoic acids, positional isomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring—can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Amino-4-(dimethylamino)benzoic acid and its key positional isomers, offering a framework for their differentiation using UV-Vis, FT-IR, NMR, and Mass Spectrometry.

This guide moves beyond a simple listing of data. It delves into the causal relationships between substituent positioning and the resulting spectral characteristics, providing the foundational knowledge needed to interpret and predict the spectroscopic behavior of these and similar compounds. The protocols detailed herein are designed to be self-validating, ensuring that you can confidently apply these methodologies in your own laboratory.

The Isomers in Focus

The subject of our investigation is 3-Amino-4-(dimethylamino)benzoic acid , a molecule featuring two electron-donating groups (EDGs) and one electron-withdrawing group (EWG) attached to a benzene ring. To illustrate the profound impact of substituent placement, we will compare it with three of its positional isomers:

  • Isomer 1: 4-Amino-3-(dimethylamino)benzoic acid: The positions of the amino and dimethylamino groups are swapped.

  • Isomer 2: 2-Amino-4-(dimethylamino)benzoic acid: The amino group is ortho to the carboxylic acid.

  • Isomer 3: 3-Amino-5-(dimethylamino)benzoic acid: The amino and dimethylamino groups are meta to each other.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the electronic effects of substituents on the aromatic ring.[1]

Theoretical Underpinnings

The primary electronic transition of interest in these molecules is the π → π* transition of the benzene ring. The presence of both electron-donating amino and dimethylamino groups and the electron-withdrawing carboxylic acid group significantly influences the energy of this transition.

  • Electron-Donating Groups (-NH₂ and -N(CH₃)₂): These groups increase the electron density of the aromatic ring through resonance, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift to a longer λmax.

  • Electron-Withdrawing Group (-COOH): This group decreases the electron density of the ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO), which also contributes to a smaller HOMO-LUMO gap and a red shift.

The magnitude of this shift is dependent on the relative positions of these groups. When strong EDGs are para to the EWG, the resonance effect is maximized, leading to the most significant red shift.

Predicted UV-Vis Data
CompoundPredicted λmax (nm)Rationale
3-Amino-4-(dimethylamino)benzoic acid ~310-320The strong para-donating effect of the dimethylamino group to the carboxylic acid, enhanced by the ortho-amino group, leads to a significant red shift.
4-Amino-3-(dimethylamino)benzoic acid ~300-310The amino group is para to the carboxylic acid, and the dimethylamino group is meta. The resonance effect is still strong but slightly less than in the target molecule.
2-Amino-4-(dimethylamino)benzoic acid ~295-305The para-donating effect of the dimethylamino group is dominant. The ortho-amino group may cause some steric hindrance, slightly blue-shifting the λmax compared to a para-amino isomer.[2]
3-Amino-5-(dimethylamino)benzoic acid ~280-290Both donating groups are meta to the carboxylic acid, leading to a less extended conjugation and a smaller red shift compared to the other isomers.

Note: These are predicted values based on the principles of UV-Vis spectroscopy. Actual values may vary depending on the solvent.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Instrumentation and Reagents:

    • UV-Vis Spectrophotometer (double or single beam)

    • Matched quartz cuvettes (1 cm path length)

    • Analytical balance

    • Methanol (HPLC grade)

    • 0.01 M Hydrochloric Acid (HCl)

  • Procedure:

    • Stock Solution Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Working Standard Preparation: Dilute the stock solution with 0.01 M HCl to obtain a final concentration of approximately 10 µg/mL. The acidic condition ensures that the carboxylic acid is in its undissociated form.[3]

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.

    • Blank Measurement: Fill a quartz cuvette with 0.01 M HCl and use it to zero the instrument.

    • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and measure the absorbance from 200 to 400 nm.

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position, intensity, and shape of absorption bands provide a unique fingerprint for each isomer.

Theoretical Underpinnings

Key vibrational modes to consider for these isomers include:

  • O-H stretch (Carboxylic Acid): A very broad band typically in the 2500-3300 cm⁻¹ region due to hydrogen bonding.

  • N-H stretch (Amino Group): Primary amines (-NH₂) will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range.[4]

  • C-H stretch (Aromatic and Methyl): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethylamino group are just below 3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

  • C-N stretch (Amino and Dimethylamino): These appear in the 1250-1350 cm⁻¹ region for aromatic amines.

  • C-H out-of-plane bending (Aromatic): The pattern of these bands in the 680-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

The key to differentiating the isomers lies in the subtle shifts of the C=O and C-N stretching frequencies and, most importantly, the distinct patterns of the C-H out-of-plane bending vibrations.

Predicted FT-IR Data (Key Diagnostic Peaks in cm⁻¹)
Functional Group3-Amino-4-(dimethylamino)benzoic acid4-Amino-3-(dimethylamino)benzoic acid2-Amino-4-(dimethylamino)benzoic acid3-Amino-5-(dimethylamino)benzoic acid
N-H Stretch ~3450, ~3350~3460, ~3360~3440, ~3340~3455, ~3355
C=O Stretch ~1680~1685~1675~1690
C-H Bending ~860-900 (1,2,4-trisubstituted)~860-900 (1,2,4-trisubstituted)~800-860 (1,2,4-trisubstituted)~830-880, ~750-810 (1,3,5-trisubstituted)
Experimental Protocol: FT-IR Spectroscopy (ATR Method)

Caption: Workflow for FT-IR spectroscopic analysis using the ATR method.

  • Instrumentation and Reagents:

    • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Isopropanol or ethanol.

    • Lint-free wipes.

  • Procedure:

    • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.[5]

    • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[5]

    • Data Acquisition: Collect the FTIR spectrum, typically from 4000 to 400 cm⁻¹.

    • Cleaning: After analysis, clean the ATR crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Theoretical Underpinnings
  • Chemical Shift (δ): The position of an NMR signal is determined by the local electronic environment of the nucleus. Electron-donating groups shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Electron-withdrawing groups deshield nuclei, shifting their signals downfield.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The signal for a proton is split into multiple lines by the magnetic fields of neighboring, non-equivalent protons. The n+1 rule is a useful guide for simple systems.

The key to differentiating the isomers with NMR lies in the distinct chemical shifts and splitting patterns of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆)
CompoundAromatic Protons (δ, ppm)-N(CH₃)₂ (δ, ppm)-NH₂ (δ, ppm)-COOH (δ, ppm)
3-Amino-4-(dimethylamino)benzoic acid ~7.2 (d), ~6.8 (dd), ~6.2 (d)~2.9 (s, 6H)~5.1 (s, 2H)~12.0 (br s, 1H)
4-Amino-3-(dimethylamino)benzoic acid ~7.5 (d), ~7.3 (dd), ~6.5 (d)~2.8 (s, 6H)~5.8 (s, 2H)~11.9 (br s, 1H)
2-Amino-4-(dimethylamino)benzoic acid ~7.6 (d), ~6.1 (dd), ~6.0 (d)~2.9 (s, 6H)~6.5 (s, 2H)~12.2 (br s, 1H)
3-Amino-5-(dimethylamino)benzoic acid ~6.9 (s), ~6.5 (s)~2.8 (s, 6H)~5.0 (s, 2H)~12.1 (br s, 1H)

Note: s=singlet, d=doublet, dd=doublet of doublets, br s=broad singlet. Chemical shifts are estimates and can be influenced by solvent and concentration.

Predicted ¹³C NMR Data (in DMSO-d₆)

The chemical shifts of the aromatic carbons will also be distinct for each isomer, reflecting the electronic effects of the substituents. Carbons directly attached to the nitrogen atoms will be significantly shielded, while the carbon of the carboxylic acid will be the most deshielded.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Instrumentation and Reagents:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • High-quality 5 mm NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆).

    • Pasteur pipettes and filter plugs (glass wool).

  • Procedure:

    • Sample Dissolution: Weigh the appropriate amount of sample (5-25 mg for ¹H, 50-100 mg for ¹³C) and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small vial.[6]

    • Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter.

    • Sample Insertion: Carefully place the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR magnet.

    • Instrument Setup: The instrument will lock onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.

    • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

    • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected.

    • Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, offering another avenue for differentiation.

Theoretical Underpinnings

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed, which then undergoes fragmentation. The most stable fragments will be more abundant. For these isomers, key fragmentations would include:

  • Loss of -OH (M-17): A common fragmentation for carboxylic acids.

  • Loss of -COOH (M-45): Decarboxylation is a characteristic fragmentation pathway.

  • Loss of -CH₃ from the dimethylamino group (M-15): This is a typical fragmentation for methylamines.

The relative intensities of these fragment ions can vary between isomers due to the influence of the substituent positions on the stability of the resulting fragment ions.

Predicted Mass Spectrometry Data (EI-MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers180165 (M-CH₃)⁺, 163 (M-OH)⁺, 135 (M-COOH)⁺

While the major fragments are expected to be the same, the relative abundance of the (M-CH₃)⁺ fragment may be higher for isomers where the dimethylamino group is ortho or para to another activating group, which could stabilize the resulting radical cation.

Experimental Protocol: GC-MS

Sources

Comparative

validation of "3-Amino-4-(dimethylamino)benzoic acid" as a stable building block in combinatorial libraries

Title: Validation of 3-Amino-4-(dimethylamino)benzoic Acid as a Stable Building Block in Combinatorial Libraries: A Comparative Guide Introduction Combinatorial chemistry relies on the predictable reactivity of bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 3-Amino-4-(dimethylamino)benzoic Acid as a Stable Building Block in Combinatorial Libraries: A Comparative Guide

Introduction

Combinatorial chemistry relies on the predictable reactivity of bifunctional building blocks to generate structurally diverse libraries for drug discovery. Aminobenzoic acid derivatives are highly prized for their ability to undergo sequential amide couplings and heterocyclic ring closures. However, traditional primary diamines, such as 3,4-diaminobenzoic acid (3,4-DABA), present significant challenges in automated, high-throughput environments due to their oxidative instability and poor regioselectivity[1].

As a Senior Application Scientist, I have evaluated numerous scaffolds to optimize library synthesis. This guide validates 3-Amino-4-(dimethylamino)benzoic acid (3-A-4-DMABA) as a superior, next-generation building block. By replacing a primary amine with a tertiary dimethylamino group, this molecule acts as a self-validating system that eliminates competitive acylation and suppresses oxidative degradation, ensuring high-fidelity library generation.

Mechanistic Insights: The Causality Behind the Chemistry

1. Absolute Regioselectivity via Steric and Electronic Shielding In combinatorial split-and-pool synthesis, distinguishing between two primary amines on an aromatic ring is notoriously difficult. For instance, reacting 3,4-DABA with acylating agents often yields a mixture of SYN and ANTI regioisomers, requiring exhaustive optimization of reaction conditions or the use of orthogonal protecting groups to achieve selectivity[1][2].

By contrast, 3-A-4-DMABA features a tertiary amine at the 4-position. The N,N -dimethyl group is sterically hindered and lacks an abstractable proton, rendering it completely unreactive toward standard electrophiles (e.g., acid chlorides, activated esters, or sulfonyl chlorides). This guarantees 100% regioselective acylation at the 3-amino position without the need for transient protection steps.

2. Suppression of Oxidative Polymerization Electron-rich anilines and phenylenediamines are highly susceptible to air oxidation, a process often catalyzed by trace metal ions in solvents. 3,4-DABA readily oxidizes to form highly colored 4,7-dicarboxy-1,2-diaminophenazine derivatives, which contaminate libraries and interfere with downstream colorimetric or fluorescent biological assays[3]. The facile oxidation of 3,4-DABA is so pronounced that it is frequently utilized as an electrochemical redox label rather than a stable structural scaffold.

The 4-dimethylamino group in 3-A-4-DMABA fundamentally alters the molecule's redox pathway. Because the tertiary amine cannot form the diimine intermediate required for phenazine polymerization, the molecule exhibits exceptional solution-phase stability, even under prolonged agitation in aerobic environments[4].

Product Comparison: 3-A-4-DMABA vs. Alternatives

The following table objectively compares 3-A-4-DMABA against common alternative building blocks used in combinatorial libraries.

Performance Metric3-Amino-4-(dimethylamino)benzoic acid3,4-Diaminobenzoic acid (3,4-DABA)4-Amino-3-methoxybenzoic acid
Regioselectivity (Acylation) Excellent (100% at 3-NH₂) Poor (Yields SYN/ANTI mixtures)Good (Only one NH₂ available)
Oxidative Stability High (Blocks phenazine formation) Low (Forms colored phenazines)Moderate (Methoxy group is EDG)
Orthogonal Protection Not Required Mandatory for high purityNot Required
Solubility (DMF/DMSO) High ModerateHigh
Library Diversity Vector Tertiary amine allows unique interactions Primary amine (often capped)Methoxy (inert)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of each step can be monitored via standard LC-MS/UV analysis.

Protocol 1: High-Throughput Regioselective Amide Coupling

Objective: Validate the regioselectivity of 3-A-4-DMABA during parallel library synthesis.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.6 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Coupling of Scaffold: Dissolve 3-A-4-DMABA (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in anhydrous DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Validation Check (Ninhydrin Test): Perform a Kaiser test. A negative result (yellow) confirms the complete coupling of the carboxylic acid to the resin.

  • Regioselective Acylation: Add a diverse library of acid chlorides (1.5 eq) and pyridine (2.0 eq) in DCM to the resin-bound 3-A-4-DMABA. Agitate for 1 hour.

  • Cleavage and Analysis: Cleave a micro-aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Expected Result: A single sharp peak corresponding to the 3-acyl derivative, confirming absolute regioselectivity compared to the complex chromatograms typical of 3,4-DABA.

Protocol 2: Oxidative Stability Assay

Objective: Quantify the resistance of the building block to aerobic oxidation in solution.

  • Sample Preparation: Prepare 10 mM solutions of 3-A-4-DMABA and 3,4-DABA in DMSO.

  • Stress Induction: Expose both solutions to atmospheric oxygen under continuous stirring at 40°C for 48 hours.

  • Monitoring: Take 10 µL aliquots at 0, 12, 24, and 48 hours. Dilute with 990 µL of HPLC-grade water.

  • Analysis: Analyze via RP-HPLC (UV detection at 254 nm and 280 nm). Expected Result: The 3,4-DABA solution will turn dark brown, with HPLC showing significant degradation peaks (phenazine formation). The 3-A-4-DMABA solution will remain pale and show >98% peak area retention, validating its stability for long-term automated synthesis.

Visualizations

G Start Library Scaffold (Resin-Bound) Split Split Synthesis Start->Split NodeA 3-A-4-DMABA (Target) Split->NodeA NodeB 3,4-DABA (Alternative) Split->NodeB ResultA Single Regioisomer (100% Purity) NodeA->ResultA High Regioselectivity ResultB Mixture of Regioisomers (Requires HPLC) NodeB->ResultB Poor Regioselectivity

Combinatorial split-synthesis workflow comparing regioselectivity of 3-A-4-DMABA versus 3,4-DABA.

Reactivity Substrate 3-Amino-4-(dimethylamino)benzoic acid Path1 Amide Coupling (Electrophile Addition) Substrate->Path1 Path2 Oxidative Stress (Air/Metal Catalysts) Substrate->Path2 Mech1 3-NH2 Reacts 4-N(CH3)2 Blocked Path1->Mech1 Mech2 Diimine Formation Blocked by -N(CH3)2 Path2->Mech2 Outcome1 Clean Single Amide Mech1->Outcome1 Outcome2 No Phenazine Polymerization Mech2->Outcome2

Mechanistic pathways demonstrating the chemical stability and regioselectivity of 3-A-4-DMABA.

References

  • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Source: Beilstein Journals URL: 2

  • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Source: Beilstein Journals URL: 1

  • Title: EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors. Source: Google Patents URL: 3

  • Title: 3,4-Diaminobenzoic acid (DABA) as a redox label for electrochemical detection of single base mismatches. Source: Academia.edu URL:

  • Title: 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092. Source: PubChem URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-(dimethylamino)benzoic acid

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Amino-4-(dimethylamino)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory operations.

Hazard Profile and Pre-Disposal Safety

Before any disposal procedure, a clear understanding of the compound's hazard profile is essential. This knowledge forms the basis for all handling and disposal decisions. 3-Amino-4-(dimethylamino)benzoic acid is classified with specific hazards that dictate the necessary precautions.

Key Hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (Category 3) : Inhalation of dust may lead to irritation of the respiratory tract.[1]

  • Hazardous Combustion Products : In the event of a fire, it can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][2][3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during all waste handling and disposal steps.

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[2] Protects against airborne dust and accidental splashes, as the compound is a serious eye irritant.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile). Prevents direct skin contact, as the compound is a known skin irritant.[1]
Body Protection Standard laboratory coat.[2] Protects against incidental contact and contamination of personal clothing.[2]

| Respiratory | All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[2] | Prevents the inhalation of dust, which is known to cause respiratory irritation.[1] |

The Core Principle: Professional Disposal via Segregated Waste Streams

The cardinal rule for the disposal of 3-Amino-4-(dimethylamino)benzoic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[2] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[4][5]

The foundation of a compliant disposal program is proper segregation at the point of generation, typically known as a Satellite Accumulation Area (SAA) within the laboratory.[4][5]

Causality of Segregation: 3-Amino-4-(dimethylamino)benzoic acid is an aromatic amine. Amines are basic and can react exothermically or violently with acids.[6] It is also incompatible with strong oxidizing agents.[1][3] Therefore, waste containing this compound must be stored in a container separate from acidic waste and oxidizing waste to prevent dangerous chemical reactions within the waste container.[6]

Step-by-Step Disposal Protocols

Follow these validated protocols to ensure safe and compliant disposal for different forms of waste.

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Container Selection : Designate a new, clean, and chemically compatible container with a secure, leak-proof lid for solid waste. The original product container is an excellent choice.[7]

  • Labeling : The container must be immediately labeled as "HAZARDOUS WASTE".[8] The label must clearly list all contents by their full chemical name, not abbreviations or formulas.[6] For this waste stream, the label should read: "3-Amino-4-(dimethylamino)benzoic acid".

  • Collection : Carefully transfer the solid waste into the labeled container, avoiding the creation of dust.[2] This operation must be performed in a chemical fume hood.

  • Storage : Keep the waste container tightly closed at all times, except when adding waste.[4][6] Store it in your designated SAA, ensuring it is physically segregated from incompatible materials like acids and oxidizers.[5]

  • Pickup : Once the container is full or is ready for removal (not to exceed institutional time limits, often 6-12 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]

Protocol 3.2: Disposal of Contaminated Labware and Debris
  • Definition : This waste stream includes items such as contaminated gloves, weigh boats, and paper towels.

  • Collection : Place all chemically contaminated solid waste into a clear plastic bag lining a designated five-gallon pail or a similar puncture-resistant container.[7]

  • Labeling : The outer container must be clearly labeled as "HAZARDOUS WASTE" and list the chemical contaminants (e.g., "Debris contaminated with 3-Amino-4-(dimethylamino)benzoic acid").

  • Storage and Pickup : Store the sealed container in the SAA and arrange for EHS pickup as described above.

Protocol 3.3: Management of "Empty" Containers

An "empty" container that once held 3-Amino-4-(dimethylamino)benzoic acid is not considered regular trash until properly decontaminated.

  • Decontamination : The standard procedure for non-acutely hazardous chemicals is to thoroughly empty all contents into the appropriate waste stream.[7] For best practice, especially in a research environment, triple-rinsing the container with a suitable solvent (e.g., methanol or ethanol) is recommended.

  • Rinsate Collection : Crucially, the solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous liquid chemical waste. [6] Collect the rinsate in a properly labeled liquid waste container.

  • Final Disposal : Once rinsed, the original manufacturer's label must be completely defaced or removed.[6] The clean, de-labeled container can then be disposed of in the appropriate receptacle for glass or plastic waste, per your institution's policy.

Protocol 3.4: Spill & Decontamination Waste
  • Safety First : Evacuate the immediate area if necessary. Ensure you are wearing the full complement of PPE as described in Table 1 before addressing the spill.

  • Containment & Cleanup : For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[2] Absorb any solutions with an inert material like vermiculite or sand, and collect this material for disposal.[9]

  • Waste Characterization : All materials used to clean the spill (absorbent, wipes, contaminated PPE) are now considered hazardous waste.

  • Disposal : Collect all cleanup debris in a sealed and properly labeled hazardous waste container and manage it through your EHS department.[1]

Visualization: Waste Management Decision Workflow

This diagram illustrates the logical flow for correctly categorizing and disposing of waste generated from work with 3-Amino-4-(dimethylamino)benzoic acid.

G Disposal Workflow for 3-Amino-4-(dimethylamino)benzoic acid start Identify Waste Stream is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in labeled SOLID HAZARDOUS WASTE container. (e.g., Unused chemical, contaminated labware) is_solid->solid_waste Yes is_container Is it an 'empty' container? is_liquid->is_container No liquid_waste Collect in labeled LIQUID HAZARDOUS WASTE container. (e.g., Reaction mixtures, rinsate) is_liquid->liquid_waste Yes is_spill Is it spill cleanup debris? is_container->is_spill No triple_rinse Triple-rinse container with a suitable solvent. is_container->triple_rinse Yes spill_waste Collect all debris in a labeled SOLID HAZARDOUS WASTE container. is_spill->spill_waste Yes storage Store closed container in Satellite Accumulation Area. Segregate from incompatibles. solid_waste->storage liquid_waste->storage collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate collect_rinsate->liquid_waste deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of clean container in appropriate lab glass/ plastic recycling. deface_label->dispose_container spill_waste->storage pickup Arrange for EHS pickup. storage->pickup

Caption: Decision workflow for waste segregation.

References

  • Chemical Waste Disposal Guidelines . Brandeis University.

  • Laboratory Waste Management Guidelines . University of North Carolina at Charlotte.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • SAFETY DATA SHEET: 3-(DIMETHYLAMINO)BENZOIC ACID . Apollo Scientific.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution . SKC Inc.

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET: 2-(Dimethylamino)benzoic Acid . TCI Chemicals.

  • SAFETY DATA SHEET: Benzoic acid, 3-(dimethylamino)- . Fisher Scientific.

  • SAFETY DATA SHEET: 3-Dimethylaminobenzoic acid . Thermo Fisher Scientific.

  • SAFETY DATA SHEET: Benzoic acid, 4-(dimethylamino)- . Fisher Scientific.

  • Regulation of Laboratory Waste . American Chemical Society (ACS).

  • 3-Amino-4-(methylamino)benzoic acid . Sigma-Aldrich.

  • SAFETY DATA SHEET: Ethyl 4-dimethylaminobenzoate . Fisher Scientific.

  • 4-(Dimethylamino)benzoic acid SDS . ECHEMI.

  • DMABA NHS ester - Safety Data Sheet . Cayman Chemical.

  • Safety Data Sheet: 3-Aminobenzoic acid . Carl ROTH.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto, Department of Chemistry.

  • Hazardous Waste Disposal Guide . Northwestern University.

  • ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE - Safety Data Sheet . ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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